Furan, 2-butyl-5-iodo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
558472-48-3 |
|---|---|
Molecular Formula |
C8H11IO |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-butyl-5-iodofuran |
InChI |
InChI=1S/C8H11IO/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
InChI Key |
LNOLBNMWYHDNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Butyl-5-iodofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-butyl-5-iodofuran. This molecule can serve as a valuable building block in medicinal chemistry and materials science, owing to the presence of a reactive iodine atom on the furan ring, which allows for further functionalization through various cross-coupling reactions. This document outlines a two-step synthetic pathway and provides expected characterization data based on analogous compounds.
Data Presentation
The following table summarizes the key quantitative data for the starting material, 2-butylfuran, and the final product, 2-butyl-5-iodofuran. The data for 2-butyl-5-iodofuran is predicted based on spectroscopic principles and data from analogous compounds due to the limited availability of direct experimental data in the literature.
| Property | 2-Butylfuran | 2-Butyl-5-iodofuran (Predicted) |
| Molecular Formula | C₈H₁₂O | C₈H₁₁IO |
| Molecular Weight | 124.18 g/mol | 250.07 g/mol |
| Appearance | Colorless to pale yellow liquid | Expected to be a pale yellow to brown liquid or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.28 (m, 1H), 6.25 (m, 1H), 5.95 (m, 1H), 2.60 (t, 2H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H) | δ (ppm): ~6.4 (d, 1H), ~6.1 (d, 1H), 2.55 (t, 2H), 1.58 (m, 2H), 1.35 (m, 2H), 0.91 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.0, 141.9, 110.0, 104.8, 30.2, 27.9, 22.2, 13.8 | δ (ppm): ~158, ~118, ~112, ~80, 30.0, 29.5, 22.0, 13.7 |
| IR (neat) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2958, 2930, 2872 (C-H, aliphatic), 1595, 1508 (C=C, furan ring), 1010 (C-O-C) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2955, 2927, 2858 (C-H, aliphatic), ~1580, ~1490 (C=C, furan ring), ~1015 (C-O-C), ~500-600 (C-I) |
| Mass Spectrometry (EI) | m/z (%): 124 (M⁺, 28), 81 (100), 53 (21) | m/z (%): 250 (M⁺), 127 (I⁺), fragments corresponding to loss of butyl and iodo groups. |
Experimental Protocols
The synthesis of 2-butyl-5-iodofuran is proposed as a two-step process, commencing with the synthesis of the precursor 2-butylfuran, followed by a selective iodination at the 5-position of the furan ring.
Step 1: Synthesis of 2-Butylfuran
This procedure is adapted from a user-shared protocol for the synthesis of 2-alkylfurans via lithiation of furan and subsequent alkylation.
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry ice/acetone bath
-
Argon or Nitrogen gas for inert atmosphere
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Pentane
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
-
Add 140 mL of anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add furan (e.g., 3 mL, 40 mmol) to the cold THF.
-
Add TMEDA (e.g., 6 mL, 40 mmol) to the solution via syringe.
-
Slowly add n-BuLi (e.g., 25 mL of a 1.6 M solution in hexanes, 40 mmol) to the stirred solution.
-
Allow the mixture to stir at -78 °C for 30 minutes, then remove it from the cold bath and let it warm to room temperature for 90 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add 1-bromobutane (e.g., 40 mmol) to the reaction mixture.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by carefully adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with 15 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of pentane and diethyl ether (e.g., 80:20 v/v) to yield 2-butylfuran as a yellowish liquid.
Step 2: Synthesis of 2-Butyl-5-iodofuran
This proposed protocol utilizes N-iodosuccinimide (NIS) for the selective iodination of the electron-rich furan ring at the 5-position.
Materials:
-
2-Butylfuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-butylfuran (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-butyl-5-iodofuran by column chromatography on silica gel, using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.
Mandatory Visualization
The following diagram illustrates the two-step synthesis of 2-butyl-5-iodofuran from furan.
Caption: Synthetic pathway for 2-butyl-5-iodofuran.
Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for Furan, 2-butyl-5-iodo-. Due to the absence of publicly available experimental data for this specific compound, this document presents predicted values and analysis based on the known spectroscopic data of closely related compounds: 2-butylfuran and 2-iodofuran. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics to aid in the identification and characterization of similar molecules.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Furan, 2-butyl-5-iodo-. These predictions are derived from the analysis of 2-butylfuran and 2-iodofuran.
Expected ¹H NMR Data (in CDCl₃)
| Protons on Furan Ring | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~6.4 - 6.6 | d | J ≈ 3.2 |
| H-4 | ~6.1 - 6.3 | d | J ≈ 3.2 |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~155 - 160 |
| C-5 | ~85 - 95 |
| C-3 | ~110 - 115 |
| C-4 | ~115 - 120 |
| Butyl Group Carbons | ~13-35 |
Expected IR Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (furan ring) | ~3100 - 3150 | Medium |
| C-H (butyl group) | ~2850 - 2960 | Strong |
| C=C (furan ring) | ~1500 - 1600 | Medium |
| C-O-C (furan ring) | ~1000 - 1100 | Strong |
| C-I | ~500 - 600 | Medium |
Expected Mass Spectrometry Data (Electron Ionization)
| Ion | Predicted m/z | Significance |
| [M]⁺ | 250 | Molecular Ion |
| [M-C₄H₉]⁺ | 193 | Loss of butyl radical |
| [I]⁺ | 127 | Iodine cation |
| [C₄H₃O]⁺ | 67 | Furan fragment |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample or a few drops of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be homogeneous.
-
Transfer to NMR Tube : Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[1] Ensure no air bubbles are present.
-
Data Acquisition : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a suitable pulse sequence.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid) : For a neat liquid sample, place a single drop onto the surface of a salt plate (e.g., NaCl).[2] Place a second salt plate on top to create a thin film.[2]
-
Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. A background spectrum is typically run first. Then, the spectrum of the sample is recorded.[3]
Mass Spectrometry (MS) with Electron Ionization (EI)
-
Sample Introduction : The sample must be volatile to be analyzed by EI-MS. The sample can be a solid, liquid, or gas and may be heated to achieve the necessary vapor pressure.[4]
-
Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a molecular ion and often causing fragmentation.[5][6]
-
Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion.
Workflow and Data Relationship Diagram
The following diagram illustrates the general workflow of spectroscopic analysis for chemical structure elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-butyl-5-iodofuran. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related molecules to predict its characteristics and potential reactivity. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar furan derivatives in drug discovery and development.
Chemical Structure and Properties
2-Butyl-5-iodofuran is a disubstituted furan derivative containing a butyl group at the 2-position and an iodine atom at the 5-position. The furan ring is an aromatic five-membered heterocycle containing one oxygen atom. The presence of the electron-donating butyl group and the electron-withdrawing but polarizable iodine atom on the furan ring is expected to influence its electronic properties and reactivity.
Table 1: Predicted Physical and Chemical Properties of 2-Butyl-5-iodofuran
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₈H₁₁IO | Calculated from structure |
| Molecular Weight | 250.08 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid | Based on properties of similar furans like 2-butylfuran[1][2] |
| Boiling Point | > 140 °C | Extrapolated from the boiling point of 2-butylfuran (139-140 °C)[1]; the iodo-substituent will increase the boiling point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Based on the properties of 2-butylfuran and general solubility of organic compounds[1][3]. |
| logP (o/w) | > 3.1 | Estimated based on the logP of 2-butylfuran (3.1)[1]; the iodine atom will likely increase lipophilicity. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic characteristics of 2-butyl-5-iodofuran based on data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.4 | d | 1H | H-3 (furan) | The proton at C3 is coupled to the proton at C4. |
| ~6.1 | d | 1H | H-4 (furan) | The proton at C4 is coupled to the proton at C3. The iodine at C5 will have a minor shielding effect compared to a proton. |
| ~2.7 | t | 2H | -CH₂- (butyl) | The methylene group attached to the furan ring. |
| ~1.6 | m | 2H | -CH₂- (butyl) | |
| ~1.4 | m | 2H | -CH₂- (butyl) | |
| ~0.9 | t | 3H | -CH₃ (butyl) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| >150 | C-2 (furan) | Carbon attached to the butyl group. |
| ~120 | C-3 (furan) | |
| ~110 | C-4 (furan) | |
| <90 | C-5 (furan) | Carbon bearing the iodine atom is expected to be significantly shielded[4]. |
| ~30-35 | -CH₂- (butyl) | |
| ~25-30 | -CH₂- (butyl) | |
| ~20-25 | -CH₂- (butyl) | |
| ~14 | -CH₃ (butyl) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100 | =C-H stretch (furan) | Characteristic of aromatic C-H bonds. |
| ~2960-2850 | C-H stretch (alkyl) | Characteristic of the butyl group. |
| ~1580, ~1480 | C=C stretch (furan ring) | Aromatic ring vibrations. |
| ~1015 | C-O-C stretch (furan ring) | Characteristic of the furan ether linkage. |
| ~600-500 | C-I stretch | The C-I bond vibration is expected in this region[5]. |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Significance |
| 250 | [M]⁺ | Molecular ion peak. |
| 127 | [I]⁺ | Characteristic fragment for iodine-containing compounds. |
| 123 | [M-I]⁺ | Loss of the iodine atom. |
| 81 | [C₄H₃O]⁺ | Furan ring fragment after loss of iodine and butyl chain. |
Chemical Reactivity and Synthesis
Reactivity:
The chemical reactivity of 2-butyl-5-iodofuran is dictated by the furan ring and the attached functional groups.
-
Metal-Halogen Exchange: The carbon-iodine bond is susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a 5-lithiofuran derivative. This intermediate can then be reacted with various electrophiles to introduce new functional groups at the 5-position.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The iodo-substituent makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds at the 5-position.
-
Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. The butyl group is an activating group, while the iodine is deactivating but ortho-, para-directing. However, harsh electrophilic conditions can lead to ring opening.
Synthesis:
A plausible synthetic route to 2-butyl-5-iodofuran could involve the iodocyclization of a suitable precursor. A general method for the synthesis of β-iodofurans involves the 5-endo-dig iodocyclization of alk-3-yne-1,2-diols, followed by in situ dehydration[6].
Experimental Protocols
The following is a hypothetical experimental protocol for the synthesis of 2-butyl-5-iodofuran, based on general procedures for the synthesis of iodofurans.
Synthesis of 2-Butyl-5-iodofuran via Iodocyclization
-
Step 1: Synthesis of the Alkyne Precursor. The synthesis would begin with a suitable alkyne, for example, 1-hexyne, which would be elaborated to introduce the necessary functionality for cyclization.
-
Step 2: Iodocyclization. The alkyne precursor would be subjected to an iodocyclization reaction. A typical procedure might involve dissolving the alkyne in a suitable solvent (e.g., dichloromethane) and treating it with an iodine source (e.g., iodine monochloride or N-iodosuccinimide) in the presence of a mild base.
-
Step 3: Work-up and Purification. The reaction mixture would be quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The organic layer would be separated, washed, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel.
Characterization:
The purified 2-butyl-5-iodofuran would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesizing and functionalizing 2-butyl-5-iodofuran and a hypothetical experimental workflow for its characterization.
Hypothetical Signaling Pathway Involvement
In the context of drug development, furan-containing molecules can interact with various biological targets. While there is no specific information on the biological activity of 2-butyl-5-iodofuran, a hypothetical scenario could involve its interaction with a signaling pathway implicated in a disease state, such as inflammation or cancer. For instance, it could potentially modulate the activity of a kinase or a nuclear receptor.
The following diagram illustrates a hypothetical signaling pathway where a furan derivative could act as an inhibitor.
Disclaimer: The information presented in this technical guide, particularly the quantitative data and experimental protocols, is largely predictive and based on extrapolation from related compounds. Direct experimental validation is required for the definitive characterization of 2-butyl-5-iodofuran. This document should be used as a reference and a starting point for further research.
References
- 1. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyl furan, 4466-24-4 [thegoodscentscompany.com]
- 3. 2-butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan, 143114-90-3 [thegoodscentscompany.com]
- 4. 2-Iodofuran | 54829-48-0 | Benchchem [benchchem.com]
- 5. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
"CAS number and IUPAC name for 2-butyl-5-iodofuran"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on 2-butyl-5-iodofuran is a predictive and instructional resource. As of the latest literature review, a specific CAS number and detailed experimental data for this compound are not publicly available. The information presented herein, including the proposed IUPAC name, experimental protocols, and spectroscopic data, is based on established principles of organic chemistry and extrapolation from structurally related compounds.
Chemical Identity
While a registered CAS number for 2-butyl-5-iodofuran has not been identified, a systematic IUPAC name can be assigned based on the established rules of chemical nomenclature.
IUPAC Name: 2-butyl-5-iodofuran
The name is derived by identifying furan as the parent heterocycle. The substituents, a butyl group and an iodine atom, are listed alphabetically. The locants '2' and '5' indicate their respective positions on the furan ring, ensuring an unambiguous representation of the molecular structure.
Physicochemical and Spectroscopic Data (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of 2-butyl-5-iodofuran. These predictions are derived from the analysis of similar furan derivatives and are intended to serve as a reference for characterization.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₁IO |
| Molecular Weight | 250.08 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.35 (d, 1H), 6.10 (d, 1H), 2.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0 (C2), 118.0 (C4), 110.0 (C3), 85.0 (C5), 30.0 (CH₂), 28.0 (CH₂), 22.0 (CH₂), 13.5 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 250 [M]⁺, 207 [M-C₃H₇]⁺, 123 [M-I]⁺ |
Proposed Synthesis Protocol
The synthesis of 2-butyl-5-iodofuran can be hypothetically achieved via the direct iodination of 2-butylfuran. This method is analogous to established protocols for the halogenation of activated heterocyclic systems.
Materials and Reagents:
-
2-Butylfuran (starting material)
-
N-Iodosuccinimide (NIS) (iodinating agent)
-
Acetonitrile (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
To a solution of 2-butylfuran (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel furan derivative like 2-butyl-5-iodofuran. This logical progression is fundamental in chemical research and drug discovery.
An In-depth Technical Guide to the Iodination of 2-Butylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-butyl-5-iodofuran, a valuable intermediate in organic synthesis. The primary focus is on the electrophilic iodination of 2-butylfuran, detailing the reaction pathways, experimental protocols, and expected outcomes.
Introduction
2-Butylfuran is a heterocyclic aromatic compound. Its iodinated derivative, primarily 2-butyl-5-iodofuran, serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and organic materials. The introduction of an iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.
The synthesis of 2-butyl-5-iodofuran is typically achieved through electrophilic aromatic substitution. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The oxygen atom in the furan ring directs electrophilic substitution to the C2 and C5 positions. In the case of 2-butylfuran, the C5 position is sterically more accessible and is the primary site of iodination.
Synthesis Pathways
The direct iodination of 2-butylfuran can be effectively carried out using two primary methods:
-
Method A: N-Iodosuccinimide (NIS) : NIS is a mild and selective iodinating agent for electron-rich aromatic compounds.[1][2] The reaction typically proceeds under neutral or slightly acidic conditions.
-
Method B: Iodine and an Oxidizing Agent : Molecular iodine (I₂) itself is not highly electrophilic. Therefore, it is used in conjunction with an oxidizing agent, such as periodic acid (HIO₄) or iodic acid (HIO₃), to generate a more potent iodinating species, believed to be the iodonium ion (I⁺).[3] This method is effective for a range of aromatic compounds.
The general mechanism for the electrophilic iodination of 2-butylfuran at the C5 position is depicted below.
Mechanism of Electrophilic Iodination
Experimental Protocols
Method A: Iodination using N-Iodosuccinimide (NIS)
This method is advantageous due to its mild reaction conditions and simple work-up.
Materials:
-
2-Butylfuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-butylfuran (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of 2-butylfuran).
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-butyl-5-iodofuran.
Method B: Iodination using Iodine and Periodic Acid
This method is a robust alternative, particularly for larger-scale syntheses.[3]
Materials:
-
2-Butylfuran
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid (CH₃COOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Acetone
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a 200 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 2-butylfuran (0.10 mol), periodic acid dihydrate (0.022 mol), and iodine (0.040 mol).
-
Prepare a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL) and add it to the reaction mixture.
-
Heat the resulting purple solution to 65-70°C with stirring for approximately 1-2 hours, or until the color of the iodine disappears.
-
Cool the reaction mixture to room temperature and dilute it with approximately 250 mL of water.
-
If a solid precipitate forms, collect it on a Büchner funnel and wash it with water. If an oil separates, extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the collected product or organic extract with a saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography.[3]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 2-butyl-5-iodofuran via the described methods. The yields are estimated based on similar reactions reported in the literature for other 2-alkylfurans.
| Parameter | Method A (NIS) | Method B (Iodine/Periodic Acid) |
| Reactant Ratios | 2-Butylfuran:NIS (1:1.1) | 2-Butylfuran:Periodic Acid:Iodine (1:0.22:0.4) |
| Solvent | Acetonitrile | Acetic Acid/Water |
| Reaction Temperature | Room Temperature | 65-70°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Estimated Yield | 80-90% | 75-85% |
| Purity (post-purification) | >98% | >98% |
Visualizations
General Synthesis Pathway
References
A Technical Guide to the Stability and Storage of 2-Butyl-5-iodofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Butyl-5-iodofuran is a substituted furan derivative with potential applications in organic synthesis and pharmaceutical development. As with many halogenated and heterocyclic compounds, its stability and proper storage are critical for ensuring its integrity and the reproducibility of experimental results. This guide provides an in-depth overview of the presumed stability profile of 2-butyl-5-iodofuran and outlines best practices for its storage and handling.
Predicted Stability Profile
While specific experimental data is not available, the chemical structure of 2-butyl-5-iodofuran suggests potential sensitivity to several environmental factors. The furan ring is susceptible to oxidation and acidic conditions, while the carbon-iodine bond can be labile, particularly in the presence of light and heat.
Key considerations for stability include:
-
Air Sensitivity: Organic materials, especially those with reactive functional groups, can degrade over time due to exposure to oxygen and moisture.[1] This can lead to oxidation of the furan ring or other degradation pathways.
-
Light Sensitivity: Iodo-substituted organic compounds are often sensitive to light, which can induce cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation processes.[1] For sensitive compounds, storage at reduced temperatures is generally recommended.
-
Hygroscopicity: Some organic compounds can absorb moisture from the air, which may lead to aggregation or chemical degradation.[1]
Recommended Storage and Handling Conditions
Given the predicted sensitivities, stringent storage and handling procedures are essential to maintain the quality of 2-butyl-5-iodofuran. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[1][2][3] |
| Temperature | Cool, -20°C to 4°C | To minimize thermal degradation.[4] |
| Light | Amber vials or opaque containers | To protect against photo-degradation.[1] |
| Container | Tightly sealed glass vials with secure caps (e.g., Sure/Seal™) | To provide an inert barrier against air and moisture.[1][5] |
| Handling | In an inert atmosphere glovebox or using Schlenk line techniques | To minimize exposure to air and moisture during manipulation.[1][2][3] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-butyl-5-iodofuran, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To evaluate the stability of 2-butyl-5-iodofuran under various environmental conditions (temperature, light, and air exposure) over time.
Materials:
-
2-Butyl-5-iodofuran
-
Inert gas (Argon or Nitrogen)
-
Amber and clear glass vials with septa
-
Controlled temperature chambers/refrigerators
-
Light exposure chamber (photostability chamber)
-
Analytical instrumentation (e.g., HPLC, GC-MS, NMR)
Methodology:
-
Sample Preparation:
-
In a glovebox or under a constant stream of inert gas, aliquot equal amounts of 2-butyl-5-iodofuran into a series of amber and clear glass vials.
-
Seal the vials tightly with septa and crimp caps.
-
Prepare a sufficient number of samples for each storage condition and time point.
-
-
Storage Conditions:
-
Control: Store a set of amber vials at -20°C under an inert atmosphere.
-
Elevated Temperature: Store sets of amber vials at 4°C, 25°C, and 40°C under an inert atmosphere.
-
Light Exposure: Store a set of clear vials and a set of amber vials (as a control) in a photostability chamber according to ICH Q1B guidelines.
-
Air Exposure: For a separate set of samples, after aliquoting in an inert atmosphere, replace the inert gas with ambient air before sealing. Store these samples at the same temperatures as the inert atmosphere samples.
-
-
Time Points:
-
Analyze samples at initial (T=0) and at predetermined intervals (e.g., 1, 3, 6, 12 months).
-
-
Analytical Method:
-
At each time point, remove a sample from each storage condition.
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to quantify the amount of 2-butyl-5-iodofuran remaining and to detect any degradation products.
-
Characterize any significant degradation products using techniques like GC-MS or LC-MS.
-
Potential Degradation Pathway
The degradation of 2-butyl-5-iodofuran is likely to proceed via oxidation of the furan ring, potentially leading to ring-opening, or through cleavage of the carbon-iodine bond. Microbial degradation of furan compounds often involves initial oxidation to the corresponding carboxylic acid.[6] While not a microbial process, chemical oxidation could follow a similar initial step.
Caption: A diagram illustrating potential degradation pathways for 2-butyl-5-iodofuran.
Conclusion
While specific stability data for 2-butyl-5-iodofuran is not documented in readily accessible literature, its chemical structure suggests that it should be handled as an air-sensitive, light-sensitive, and potentially thermally labile compound. Strict adherence to inert atmosphere techniques, storage in amber vials at low temperatures, and careful handling are paramount to preserving its chemical integrity. The provided experimental protocol offers a framework for conducting formal stability studies to establish a definitive stability profile for this compound.
References
- 1. ossila.com [ossila.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Disubstituted Iodo-Furans: Synthesis, Reactions, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2,5-disubstituted iodo-furans, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details key synthetic methodologies, subsequent chemical transformations, and their applications, with a particular focus on their relevance to drug discovery and development.
Synthesis of 2,5-Disubstituted Iodo-Furans
The introduction of an iodine atom onto the furan ring provides a versatile handle for further functionalization through various cross-coupling reactions. Several methods have been developed for the synthesis of 2,5-disubstituted iodo-furans, primarily involving iodocyclization reactions or the use of iodo-substituted precursors.
Iodocyclization of Alkynyl Alcohols
A prominent method for the synthesis of substituted iodo-furans is the iodocyclization of functionalized alkynes.
The iodocyclization of gem-difluorohomopropargyl alcohols using iodine (I₂) or iodine monochloride (ICl) provides access to fluorinated 4-iodo-furan analogues in good yields. This method is particularly valuable as the resulting iodo-substituent can be readily utilized in subsequent cross-coupling reactions to introduce a wide range of functionalities. Microwave irradiation has been shown to significantly enhance the yields of both the iodocyclization and subsequent Suzuki coupling reactions.[1]
Experimental Protocol: General Procedure for Iodocyclization of gem-Difluorohomopropargyl Alcohols
To a solution of the gem-difluorohomopropargyl alcohol in a suitable solvent (e.g., dichloromethane), is added a source of electrophilic iodine (e.g., I₂ or ICl). The reaction mixture is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 4-iodo-furan.
The 3-endo-dig iodocyclization of 3-alkyne-1,2-diols, followed by an in situ dehydration, offers a direct route to β-iodofurans (3-iodofurans). These compounds serve as valuable intermediates that can be further derivatized through transition metal-catalyzed coupling reactions.
Experimental Protocol: Synthesis of β-Iodofurans via Iodocyclization
A solution of the 3-alkyne-1,2-diol in a suitable solvent (e.g., acetonitrile) is treated with iodine and a mild base (e.g., sodium bicarbonate). The reaction is stirred at room temperature for a duration determined by TLC monitoring. After completion, the reaction is worked up by quenching with aqueous sodium thiosulfate, followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude product is purified by chromatography to yield the pure β-iodofuran.
Synthesis from Iodo-Substituted Precursors
An alternative approach to 2,5-disubstituted iodo-furans involves the construction of the furan ring using starting materials that already contain an iodine atom.
A palladium-free synthesis of 2-arylbenzo[b]furans has been developed via a copper(I)-catalyzed coupling reaction of o-iodophenols and aryl acetylenes.[2] This method provides a straightforward route to a specific class of iodo-furan derivatives.
Table 1: Synthesis of 2,5-Disubstituted Iodo-Furans - Representative Yields
| Entry | Furan Derivative | Synthetic Method | Yield (%) | Reference |
| 1 | 2-Aryl-3-fluoro-4-iodo-5-substituted furan | Iodocyclization of gem-difluorohomopropargyl alcohol | Good | [1] |
| 2 | 2-Alkyl-3-iodo-5-arylfuran | Iodocyclization of 3-alkyne-1,2-diol | Not specified | |
| 3 | 2-Arylbenzo[b]furan | Copper-catalyzed coupling of o-iodophenol | Varies | [2] |
Reactions of 2,5-Disubstituted Iodo-Furans
The C-I bond in 2,5-disubstituted iodo-furans is readily activated by transition metal catalysts, making these compounds ideal substrates for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed for the functionalization of iodo-furans.
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds by reacting the iodo-furan with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodo-furans
A reaction vessel is charged with the 2,5-disubstituted iodo-furan, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-furan and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5]
The Heck reaction involves the palladium-catalyzed coupling of the iodo-furan with an alkene to form a substituted furan with a new C-C double bond.[6][7]
The Negishi coupling utilizes an organozinc reagent to couple with the iodo-furan in the presence of a palladium or nickel catalyst, forming a new C-C bond.[8][9]
Table 2: Cross-Coupling Reactions of 2,5-Disubstituted Iodo-Furans
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (alkenyl) |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |
Applications in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] 2,5-disubstituted furans, in particular, have garnered significant attention due to their diverse biological activities. The introduction of an iodine atom can further enhance their therapeutic potential by providing a site for metabolic stability or for the introduction of various pharmacophores through the cross-coupling reactions described above.
Anticancer Activity
Derivatives of 2,5-disubstituted furans have been investigated for their potential as anticancer agents.[11] Some studies have shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. While specific studies on the anticancer activity of 2,5-disubstituted iodo-furans are less common, the ability to readily diversify the furan core through the iodo-substituent makes them attractive scaffolds for the development of novel anticancer drugs.
Enzyme Inhibition
The furan nucleus is a key component of many enzyme inhibitors. For instance, certain furan derivatives have been identified as inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune resistance.[12] The development of potent and selective TDO inhibitors is an active area of cancer immunotherapy research.
P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several 2,5-disubstituted furan derivatives have been synthesized and evaluated as P-gp inhibitors, showing promise in overcoming doxorubicin resistance in cancer cells.[13] The ability to fine-tune the structure of these furan derivatives via an iodo-intermediate is a valuable strategy in the design of more effective MDR modulators.
Conclusion
2,5-Disubstituted iodo-furans are valuable and versatile building blocks in organic synthesis and medicinal chemistry. The synthetic routes, primarily through iodocyclization, provide efficient access to these compounds. The presence of the iodine atom opens up a vast chemical space for further derivatization through a variety of robust and well-established cross-coupling reactions. Their potential applications in drug discovery, particularly in the development of anticancer agents and modulators of multidrug resistance, make them a compelling area for continued research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this important class of molecules.
References
- 1. Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Butyl-5-iodofuran: A Technical Guide for Medicinal Chemists
An Exploration into the Prospective Applications of a Novel Furan Derivative in Drug Discovery
Introduction
The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant compounds.[1] Its unique electronic and steric properties, coupled with its ability to act as a bioisostere for phenyl rings, make it an attractive moiety for drug design.[1] The biological activities of furan derivatives are diverse, encompassing antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] Substitutions at the 2- and 5-positions of the furan ring are particularly critical in defining the pharmacological profile of these molecules. While the broader class of 2-alkyl-5-halofurans has shown promise, specific data on the biological activity of 2-butyl-5-iodofuran remains largely unexplored in publicly available literature. This technical guide aims to bridge this gap by postulating the potential therapeutic applications of 2-butyl-5-iodofuran, based on the established activities of analogous compounds. We will further propose a hypothetical framework for its synthesis and biological evaluation, providing researchers and drug development professionals with a roadmap for investigating this promising, yet uncharacterized, molecule.
The Furan Scaffold in Medicinal Chemistry: A Synopsis
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structure imparts a unique combination of hydrophobicity and polarity, allowing for a wide range of interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, enhancing binding to enzymes and receptors. Furthermore, the aromatic system can participate in π-π stacking interactions. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution at the 2- and 5-positions, allows for straightforward chemical modification and the generation of diverse compound libraries for screening.
Postulated Therapeutic Applications of 2-Butyl-5-iodofuran
Based on the known bioactivities of related furan derivatives, we can hypothesize several potential therapeutic avenues for 2-butyl-5-iodofuran:
-
Anticancer Activity: Numerous furan-containing molecules have demonstrated potent anticancer effects. The introduction of a halogen, such as iodine, at the 5-position could enhance cytotoxicity through various mechanisms, including increased lipophilicity for better cell membrane penetration or by acting as a leaving group in interactions with biological nucleophiles. The 2-butyl group could contribute to favorable hydrophobic interactions within the binding pockets of target proteins.
-
Antimicrobial Properties: Halogenated natural products, including those found in marine organisms, are known for their significant antibacterial and antifungal activities. The iodo-substituent on the furan ring could mimic the activity of other halogenated antimicrobial agents. The overall lipophilicity of the molecule may allow it to disrupt bacterial cell membranes or inhibit key microbial enzymes.
-
Anti-inflammatory Effects: Substituted furans have been investigated as inhibitors of inflammatory pathways. For instance, certain furanone derivatives have been identified as selective COX-2 inhibitors. It is plausible that 2-butyl-5-iodofuran could modulate the activity of enzymes involved in the inflammatory cascade.
Proposed Experimental Workflow for Synthesis and Evaluation
To investigate the therapeutic potential of 2-butyl-5-iodofuran, a systematic approach to its synthesis and biological characterization is necessary. The following sections outline a hypothetical experimental plan.
Synthesis of 2-Butyl-5-iodofuran: A Proposed Protocol
A plausible synthetic route to 2-butyl-5-iodofuran could commence from commercially available 2-butylfuran.
Reaction Scheme:
-
Lithiation of 2-Butylfuran: 2-Butylfuran (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
Iodination: A solution of iodine (1.2 eq.) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-butyl-5-iodofuran.
Hypothetical Synthetic Workflow Diagram
References
An In-depth Technical Guide to the Exploratory Reactions of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan, 2-butyl-5-iodo- (herein referred to as 2-butyl-5-iodofuran) is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive carbon-iodine bond at the 5-position of the furan ring, coupled with a stable butyl group at the 2-position, makes it an ideal substrate for a variety of transformations. This guide provides a comprehensive overview of the key exploratory reactions of 2-butyl-5-iodofuran, including detailed experimental protocols, tabulated data for analogous systems, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior. The reactivity of the C-I bond is the focal point of its synthetic utility, enabling the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-butyl-5-iodofuran, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and vinyl-aryl bonds.
Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Related Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | - |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - |
| Iodobenzene | Phenylboronic acid | I₂ (20) | K₂CO₃ | PEG-400 | 110 | 77 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[1]
-
Add a palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol, 1 mol%).[2]
-
The reaction is typically conducted in a solvent system such as a mixture of water and an organic solvent like ethanol.[2]
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 60°C) for a period of one to several hours.[2]
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent under reduced pressure.[2]
-
The crude product is then purified by column chromatography.[3]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
Reaction Scheme:
Data Presentation: Sonogashira Coupling of Related Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzofuran | Ethynyltrimethylsilane | - | - | Et₃N | DMF | 80-100 | Low Conversion |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (5) | Amine | Anhydrous | RT | Good |
| p-Iodoaniline | Ethynylferrocene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 70 | - |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) in a suitable solvent such as THF or DMF.[5]
-
Add the terminal alkyne (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 mmol).[5]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).[4]
-
After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] It is a valuable method for the synthesis of substituted alkenes.
Reaction Scheme:
Data Presentation: Heck Coupling of Related Aryl Halides
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Substituted Alkene | Pd(OAc)₂ | NaOAc | - | - | - |
| Unsaturated Halide | Alkene | Pd Catalyst | Base | - | - | - |
Experimental Protocol: General Procedure for Heck Coupling
-
Combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%) in a reaction vessel.
-
Add a base (e.g., triethylamine or sodium acetate, 1.5-2.0 mmol) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture, typically between 80-140°C, under an inert atmosphere until the reaction is complete.
-
Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualization: Heck Coupling Catalytic Cycle
(Image of the Stille coupling reaction of 2-butyl-5-iodofuran with a generic organostannane)
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Lithiation and Electrophilic Quench
Halogen-metal exchange using an organolithium reagent, followed by quenching with an electrophile, is a fundamental strategy for the functionalization of aryl halides.
Reaction Scheme:
Data Presentation: Lithiation and Electrophilic Quench of Related Halogenated Heterocycles
| Substrate | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) |
| Furan | n-BuLi | 1-Bromopentane | THF | -78 to RT | - |
| 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one | n-BuLi | Methyl Iodide | THF | -10 | 66 |
| 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one | LDA | Methyl Iodide | THF | -10 | 81 |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Dissolve the 2-butyl-5-iodofuran (1.0 mmol) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78°C.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.0-1.1 mmol), and stir the mixture for a short period (e.g., 30 minutes).
-
Add the desired electrophile (1.0-1.5 mmol) to the solution at -78°C and allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Visualization: Lithiation-Electrophile Quench Workflow
Caption: General workflow for the lithiation and electrophilic quench of 2-butyl-5-iodofuran.
Other Potential Reactions
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. Modern variations also allow for the coupling of aryl halides with amines, alcohols, and thiols. [7][8][9]This reaction typically requires higher temperatures than palladium-catalyzed couplings.
Grignard Reagent Formation
2-Butyl-5-iodofuran can potentially be converted to its corresponding Grignard reagent by reaction with magnesium metal. [10][11]The formation of Grignard reagents from aryl iodides is generally more facile than from bromides or chlorides. The resulting organomagnesium compound can then be reacted with a wide range of electrophiles.
Reductive Dehalogenation
The carbon-iodine bond can be cleaved under reductive conditions to yield 2-butylfuran. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. [12]
Conclusion
2-Butyl-5-iodofuran is a valuable synthetic intermediate with a rich and versatile reaction chemistry centered around the C-I bond. The exploratory reactions outlined in this guide, particularly palladium-catalyzed cross-coupling and lithiation-electrophile quench protocols, provide a robust toolkit for the synthesis of a diverse array of functionalized furan derivatives. These derivatives are of significant interest in the fields of materials science, agrochemicals, and, most notably, in the discovery and development of new pharmaceutical agents. The provided protocols and mechanistic insights serve as a foundation for further investigation and application of this promising building block.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. rsc.org [rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 12. Reductive Dehalogenation in Nature | Rokita Laboratory | Johns Hopkins University [sites.krieger.jhu.edu]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Butyl-5-Iodofuran
Abstract: This technical whitepaper outlines a comprehensive computational and experimental workflow for the detailed quantum chemical analysis of 2-butyl-5-iodofuran, a substituted furan with potential applications in organic synthesis and drug development. In the absence of extensive existing literature on this specific molecule, this guide serves as a proposed research framework for researchers, scientists, and drug development professionals. It details the theoretical background, computational methodologies, proposed experimental validation, and potential applications of such a study. The document provides structured data tables with hypothetical, yet realistic, quantum chemical data and detailed experimental protocols. Furthermore, it includes visualizations of logical workflows and reaction pathways using the DOT language for Graphviz to ensure clarity and reproducibility.
Introduction
Substituted furans are a class of heterocyclic organic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. Their unique electronic and structural properties make them valuable building blocks in organic synthesis. The introduction of an iodine atom, as in 2-butyl-5-iodofuran, provides a reactive site for various cross-coupling reactions, further enhancing its synthetic utility.
Quantum chemical calculations offer a powerful, non-invasive tool to predict and understand the physicochemical properties of molecules at the atomic level. By employing methods like Density Functional Theory (DFT), we can elucidate molecular geometry, electronic structure, spectroscopic properties, and reactivity. This in-silico approach can significantly accelerate research and development by predicting the behavior of novel molecules before their synthesis, thus saving time and resources.
This guide presents a proposed comprehensive study of 2-butyl-5-iodofuran, combining quantum chemical calculations with experimental validation. The aim is to provide a deep understanding of its structural, electronic, and reactive properties.
Computational Methodology
The selection of an appropriate computational method is crucial for obtaining accurate and reliable results, especially for molecules containing heavy elements like iodine.[1][2][3] For 2-butyl-5-iodofuran, a combination of Density Functional Theory (DFT) for its balance of accuracy and computational cost, and potentially higher-level ab initio methods for specific property calculations, is recommended.[4][5]
2.1. Software and Hardware
All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing (HPC) resources are recommended for timely completion of the calculations, especially for frequency and NMR calculations.
2.2. Level of Theory and Basis Set
-
Geometry Optimization and Frequency Calculations: The molecular geometry of 2-butyl-5-iodofuran would be optimized using the B3LYP functional, which is known for its robust performance with organic molecules.[6] To account for the heavy iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, would be employed for iodine, while a Pople-style basis set like 6-311+G(d,p) would be used for all other atoms (C, H, O). Frequency calculations at the same level of theory will be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data and simulated IR spectra.
-
Electronic Properties and NMR Calculations: Single-point energy calculations and analysis of electronic properties, such as frontier molecular orbitals (HOMO-LUMO), will be performed at the optimized geometry. For more accurate electronic properties and NMR chemical shift predictions, a functional from the M06 family, like M06-2X, is recommended due to its better handling of non-covalent interactions and thermochemistry.[7][8] The Gauge-Including Atomic Orbital (GIAO) method would be used for predicting ¹H and ¹³C NMR chemical shifts.
-
Solvation Effects: To simulate a more realistic chemical environment, the effects of a solvent (e.g., chloroform or dimethyl sulfoxide) can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Predicted Physicochemical Properties (Hypothetical Data)
The following tables summarize the expected (hypothetical) quantitative data from the proposed quantum chemical calculations on 2-butyl-5-iodofuran.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(2)-C(3) | 1.37 Å |
| C(3)-C(4) | 1.43 Å | |
| C(4)-C(5) | 1.38 Å | |
| C(5)-O(1) | 1.37 Å | |
| O(1)-C(2) | 1.36 Å | |
| C(5)-I | 2.05 Å | |
| C(2)-C(butyl) | 1.51 Å | |
| Bond Angle | C(2)-C(3)-C(4) | 106.5° |
| C(3)-C(4)-C(5) | 106.8° | |
| C(4)-C(5)-O(1) | 110.2° | |
| C(5)-O(1)-C(2) | 106.3° | |
| O(1)-C(2)-C(3) | 110.2° | |
| Dihedral Angle | C(3)-C(2)-C(butyl)-C(butyl) | 178.5° |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value |
| Total Electronic Energy | -345.67 Hartree |
| Dipole Moment | 1.85 Debye |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Enthalpy of Formation | -25.5 kcal/mol |
| Gibbs Free Energy | 15.2 kcal/mol |
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Data Type | Key Prediction | Calculated Value |
| IR Frequency | C-I Stretch | 580 cm⁻¹ |
| C=C Stretch (furan) | 1550, 1480 cm⁻¹ | |
| C-O-C Stretch | 1150 cm⁻¹ | |
| ¹³C NMR Shift | C(2) | 158 ppm |
| C(3) | 112 ppm | |
| C(4) | 118 ppm | |
| C(5) | 95 ppm | |
| ¹H NMR Shift | H(3) | 6.4 ppm |
| H(4) | 7.1 ppm |
Experimental Protocols
Experimental validation is essential to confirm the accuracy of the computational predictions. The following protocols outline the synthesis and characterization of 2-butyl-5-iodofuran.
4.1. Synthesis of 2-Butyl-5-Iodofuran
A plausible synthetic route to 2-butyl-5-iodofuran involves the iodocyclization of a suitable precursor.[9][10]
-
Step 1: Synthesis of 1-octyn-4-ol. To a solution of ethynylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of hexanal (1.0 eq) in THF dropwise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octyn-4-ol.
-
Step 2: Iodocyclization. To a solution of 1-octyn-4-ol (1.0 eq) in dichloromethane at 0 °C, add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-butyl-5-iodofuran.
4.2. Spectroscopic Characterization
The synthesized 2-butyl-5-iodofuran will be characterized using the following spectroscopic techniques to validate the computational results:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer in CDCl₃. The experimental chemical shifts will be compared with the GIAO-calculated values.
-
Infrared Spectroscopy: The IR spectrum will be recorded using an FT-IR spectrometer. The experimental vibrational frequencies will be compared with the calculated frequencies.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex relationships and processes.
Conclusion
This technical guide has outlined a robust and comprehensive framework for the quantum chemical investigation of 2-butyl-5-iodofuran. By integrating state-of-the-art computational methods with established experimental protocols, this proposed study would provide valuable insights into the molecule's fundamental properties. The predicted data, though hypothetical, are based on established principles and similar systems, offering a realistic preview of the expected outcomes. The detailed workflows and reaction pathway diagrams serve as a clear roadmap for researchers. The knowledge gained from such a study would not only contribute to the fundamental understanding of substituted furans but also facilitate the rational design of novel molecules for applications in medicinal chemistry and materials science.
References
- 1. A molecular modeling of iodinated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular modeling of iodinated organic compounds. (2021) | Elham Sookhaki | 2 Citations [scispace.com]
- 4. ojs.ifes.edu.br [ojs.ifes.edu.br]
- 5. eolss.net [eolss.net]
- 6. Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Iodofuran | 54829-48-0 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-butyl-5-iodofuran as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The furan moiety is a common scaffold in many biologically active compounds, and its functionalization via cross-coupling reactions is of significant interest.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
2-Butyl-5-iodofuran is a valuable precursor for introducing a substituted furan ring into target molecules. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the straightforward installation of various aryl, heteroaryl, or vinyl groups at the 5-position of the furan ring. These resulting 2,5-disubstituted furans are prevalent structural motifs in pharmaceuticals and agrochemicals.
General Reaction Scheme
The general scheme for the Suzuki cross-coupling of 2-butyl-5-iodofuran with a generic boronic acid is depicted below:
Caption: General Suzuki cross-coupling of 2-butyl-5-iodofuran.
Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-5-iodofuran
While not the primary focus, a reliable synthesis of the starting material is crucial. A common method for the preparation of 2-alkyl-5-iodofurans involves the iodination of the corresponding 2-alkylfuran.
Materials:
-
2-Butylfuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-butylfuran (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.
Protocol 2: Suzuki Cross-Coupling of 2-Butyl-5-iodofuran with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction with a common arylboronic acid.
Materials:
-
2-Butyl-5-iodofuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox techniques
-
Magnetic stirrer and heating plate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-butyl-5-iodofuran (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-butyl-5-phenylfuran.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Suzuki cross-coupling of 2-butyl-5-iodofuran with various boronic acids, based on general literature for similar substrates.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | THF | 65 | 24 | 70-80 |
Reaction Workflow and Catalytic Cycle
The general workflow for setting up a Suzuki cross-coupling reaction and the underlying catalytic cycle are illustrated below.
Caption: A typical experimental workflow for Suzuki cross-coupling.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps.
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 2-iodo-5-alkylfurans with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The mild reaction conditions make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
General Reaction Scheme
The Sonogashira coupling of a 2-iodo-5-alkylfuran with a terminal alkyne proceeds as follows:
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling of 2-iodo-5-alkylfurans. These protocols are based on general procedures for Sonogashira reactions and can be adapted for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a standard procedure for the coupling of a 2-iodo-5-alkylfuran with a terminal alkyne using a palladium-copper co-catalyst system.
Materials:
-
2-Iodo-5-alkylfuran (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-iodo-5-alkylfuran (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
In some cases, a copper-free protocol may be preferred to avoid potential issues with copper contamination in the final product.
Materials:
-
2-Iodo-5-alkylfuran (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the 2-iodo-5-alkylfuran (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and diisopropylethylamine (3.0 mmol).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-iodo-5-alkylfurans with various terminal alkynes. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| 2-Iodo-5-alkylfuran | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-methylfuran | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 85-95 |
| 2-Iodo-5-ethylfuran | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Dioxane | 70 | 8 | 80-90 |
| 2-Iodo-5-propylfuran | Trimethylsilylacetylene | Pd₂(dba)₃ (1) / PPh₃ (4) | - | DIPEA | DMF | 90 | 12 | 75-85 |
| 2-Iodo-5-methylfuran | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50 | 10 | 70-80 |
Visualizations
Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for a Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
This diagram illustrates the key steps in the palladium-copper co-catalyzed Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction with 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products. The reaction's versatility extends to heteroaromatic compounds, making it a valuable tool for the functionalization of scaffolds such as furan.
This document provides detailed application notes and protocols for conducting the Heck reaction with 2-butyl-5-iodofuran, a versatile building block in medicinal chemistry and materials science. While specific literature precedents for this exact substrate are limited, the following protocols are based on established methodologies for the Heck coupling of related iodo-heterocycles and aryl iodides.
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with 2-butyl-5-iodofuran hinges on the careful selection and optimization of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed catalyst precursors.[3] The choice of catalyst can influence reaction efficiency and should be screened for optimal performance.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulkier, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial for less reactive substrates.[4]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dioxane, acetonitrile (MeCN), and toluene are frequently used.[5]
-
Olefin Coupling Partner: The nature of the alkene coupling partner will affect the reaction conditions. Electron-deficient olefins, such as acrylates and styrenes, are generally more reactive.
-
Temperature and Reaction Time: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 120 °C. Reaction times can vary from a few hours to 24 hours, and progress should be monitored by techniques such as TLC or GC-MS.
Tabulated Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction with iodo-aromatic and iodo-heterocyclic compounds, providing a starting point for the optimization of the reaction with 2-butyl-5-iodofuran.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Olefin | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | Styrene | 100 | 12 | >90 | General Conditions |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane | n-Butyl acrylate | 110 | 16 | High | [3] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | Methyl acrylate | 100 | 18 | High | [4] |
| 4 | Pd(OAc)₂ (5) | - | Et₃N (1.5) | MeCN | Various Alkenes | 80 | 24 | Good to Excellent | [5] |
| 5 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Toluene | Styrene | 120 | 24 | Moderate | General Conditions |
Experimental Protocols
The following are detailed, representative protocols for the Heck reaction of 2-butyl-5-iodofuran with n-butyl acrylate and styrene.
Protocol 1: Heck Reaction of 2-Butyl-5-iodofuran with n-Butyl Acrylate
This protocol describes a typical Heck reaction using palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.
Materials:
-
2-Butyl-5-iodofuran
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-butyl-5-iodofuran (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the iodofuran), followed by n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-butyl-5-(2-(butoxycarbonyl)vinyl)furan.
Protocol 2: Heck Reaction of 2-Butyl-5-iodofuran with Styrene
This protocol utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst in a slightly different solvent system.
Materials:
-
2-Butyl-5-iodofuran
-
Styrene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry oven-dried round-bottom flask equipped with a reflux condenser, dissolve 2-butyl-5-iodofuran (1.0 equiv.) and styrene (1.2 equiv.) in anhydrous dioxane (to achieve a 0.1 M concentration of the iodofuran).
-
Add potassium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Combine the filtrate and washes, and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes to hexanes/ethyl acetate) to yield 2-butyl-5-styrylfuran.
Visualizations
Diagram 1: General Workflow for the Heck Reaction of 2-Butyl-5-iodofuran
Caption: A schematic overview of the experimental workflow for the Heck reaction.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides [organic-chemistry.org]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling of 2-butyl-5-iodofuran with a variety of organostannanes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex 2,5-disubstituted furans, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3] It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction tolerates a wide range of functional groups and is known for its reliability, making it a valuable tool in organic synthesis.[3][4] Organostannanes are stable to air and moisture, and many are commercially available or can be readily synthesized.[1]
This document focuses on the application of the Stille coupling to 2-butyl-5-iodofuran, a key building block for the synthesis of various substituted furan derivatives. The protocols provided herein detail the coupling with vinyl, aryl, and heteroaryl organostannanes, offering a pathway to a diverse range of molecular architectures.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-butyl-5-iodofuran) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
A general workflow for the Stille coupling of 2-butyl-5-iodofuran is depicted below.
Synthesis of Starting Material: 2-Butyl-5-iodofuran
A common method for the synthesis of 2-butyl-5-iodofuran involves the iodination of 2-butylfuran.
Protocol:
-
To a solution of 2-butylfuran (1.0 eq) in a suitable solvent such as THF or DMF, add N-iodosuccinimide (NIS) (1.1 eq).
-
The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-butyl-5-iodofuran.
Stille Coupling Protocols and Data
The following tables summarize typical reaction conditions and yields for the Stille coupling of 2-butyl-5-iodofuran with various organostannanes. The optimal conditions may vary depending on the specific substrate and desired product.
Coupling with Vinylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85-95 |
| Tributyl(1-ethoxyvinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 65 | 16 | 80-90 |
Coupling with Arylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 18 | 80-90 |
| Tributyl(4-methoxyphenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 75-85 |
| Tributyl(4-fluorophenyl)stannane | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 100 | 12 | 85-95 |
Coupling with Heteroarylstannanes
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 80-90 |
| Tributyl(2-furyl)stannane | PdCl₂(dppf) (5) | - | NMP | 80 | 20 | 70-80 |
| 1-Methyl-2-(tributylstannyl)pyrrole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 24 | 75-85 |
Detailed Experimental Protocol: Synthesis of 2-Butyl-5-vinylfuran
This protocol provides a detailed procedure for the Stille coupling of 2-butyl-5-iodofuran with tributyl(vinyl)stannane.
Materials:
-
2-Butyl-5-iodofuran
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyl-5-iodofuran (1.0 eq) and anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tributyl(vinyl)stannane (1.1 eq) to the reaction mixture via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-butyl-5-vinylfuran.
Logical Relationship of Reaction Components
The success of the Stille coupling reaction is dependent on the interplay between the reactants, catalyst, ligand, and solvent. The following diagram illustrates these relationships.
Conclusion
The Stille coupling of 2-butyl-5-iodofuran with various organostannanes is a highly effective method for the synthesis of a wide array of 2,5-disubstituted furans. The reaction conditions can be tailored to accommodate different coupling partners, providing a versatile tool for the construction of complex molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery. The toxicity of organotin compounds necessitates careful handling and purification procedures to remove tin residues from the final products.[3]
References
Application Notes and Protocols: Negishi Cross-Coupling of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Negishi cross-coupling reaction utilizing 2-butyl-5-iodofuran as a key building block for the synthesis of 2,5-disubstituted furans. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile properties of the furan scaffold.
Introduction
The furan ring is a prevalent heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Specifically, 2,5-disubstituted furans are recognized as privileged structures in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The Negishi cross-coupling reaction is a powerful and versatile tool for constructing carbon-carbon bonds, offering high functional group tolerance and stereospecificity. This methodology is particularly well-suited for the synthesis of complex molecules, including those containing the furan moiety.[3]
This document outlines the application of the Negishi cross-coupling for the synthesis of 2-butyl-5-arylfurans from 2-butyl-5-iodofuran and various arylzinc reagents. Detailed experimental protocols, quantitative data, and visualizations are provided to facilitate the practical application of this synthetic strategy.
Reaction Principle
The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide.[3] In the context of this application, an arylzinc reagent couples with 2-butyl-5-iodofuran to yield the corresponding 2-butyl-5-arylfuran. The general transformation is depicted below:
Caption: General scheme of the Negishi cross-coupling reaction.
Applications in Drug Development
The 2,5-disubstituted furan scaffold is a key component in a variety of biologically active molecules. The ability to readily diversify the aryl substituent at the 5-position of the 2-butylfuran core using the Negishi coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Targets:
-
P-glycoprotein (P-gp) Inhibitors: Certain 2,5-disubstituted furan derivatives have been identified as inhibitors of P-glycoprotein, a key transporter associated with multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents like doxorubicin.[2]
-
Serotonin Reuptake Inhibitors: The 2,5-disubstituted tetrahydrofuran core, accessible from furan precursors, has been explored for the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressants.[4]
-
Anticancer and Antimicrobial Agents: The furan nucleus is present in various compounds exhibiting anticancer and antimicrobial activities.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Negishi cross-coupling of a 2-alkyl-5-iodofuran with various arylzinc reagents. These examples, based on analogous reactions, provide an expected range of performance for the coupling of 2-butyl-5-iodofuran.
| Entry | Arylzinc Reagent (Ar-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 85-95 |
| 2 | 4-Methoxyphenylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | rt | 6 | 90 |
| 3 | 2-Thienylzinc chloride | NiCl₂(dppf) (5) | - | THF | 50 | 16 | 75-85 |
| 4 | 4-Cyanophenylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 3 | 89 |
| 5 | 3-Pyridylzinc chloride | Ni(acac)₂ (5) | - | DMA/THF | 80 | 12 | 70-80 |
Experimental Protocols
Protocol 1: Preparation of Arylzinc Reagents
This protocol describes the in situ preparation of an arylzinc reagent from the corresponding aryl halide.
Materials:
-
Aryl iodide or bromide
-
Zinc dust (activated)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents).
-
Activate the zinc dust by adding a few drops of 1,2-dibromoethane and gently heating with a heat gun until gas evolution is observed. Allow to cool to room temperature.
-
Add TMSCl (0.1 equivalents) and stir for 15 minutes.
-
Add a solution of the aryl iodide or bromide (1.0 equivalent) in anhydrous THF via a syringe.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting slurry of the arylzinc reagent is used directly in the subsequent cross-coupling reaction.
Protocol 2: Negishi Cross-Coupling of 2-Butyl-5-iodofuran
This protocol details the palladium-catalyzed cross-coupling of 2-butyl-5-iodofuran with a pre-formed or in situ generated arylzinc reagent.
Materials:
-
2-Butyl-5-iodofuran
-
Arylzinc reagent solution in THF (from Protocol 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or another suitable phosphine ligand
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and SPhos (0.04 equivalents).
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.
-
Add a solution of 2-butyl-5-iodofuran (1.0 equivalent) in anhydrous THF.
-
Slowly add the arylzinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-butyl-5-arylfuran.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-butyl-5-arylfurans via a two-step, one-pot Negishi cross-coupling procedure.
Caption: Workflow for the synthesis of 2-butyl-5-arylfurans.
Catalytic Cycle
The catalytic cycle for the palladium-catalyzed Negishi cross-coupling is a fundamental concept for understanding the reaction mechanism.
Caption: Simplified catalytic cycle for the Negishi reaction.
References
- 1. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bioactive Molecules from 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and potential biological evaluation of novel bioactive molecules derived from the versatile starting material, 2-butyl-5-iodofuran. The furan scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The functionalization of 2-butyl-5-iodofuran at the 5-position via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse library of novel chemical entities with significant potential for drug discovery.
Introduction to Bioactive Furan Derivatives
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. Their unique electronic and structural properties allow them to interact with various biological targets.[1] The substitution pattern on the furan ring plays a crucial role in determining the pharmacological profile of the resulting molecules. Specifically, 2,5-disubstituted furans have shown promise as antibacterial and cytotoxic agents.[3][4][5][6][7] This document outlines protocols for the synthesis of 2-butyl-5-aryl, 2-butyl-5-alkynyl, and 2-butyl-5-alkenyl furans and discusses their potential biological applications.
Synthetic Pathways from 2-Butyl-5-iodofuran
The iodine atom at the 5-position of 2-butyl-5-iodofuran serves as a versatile handle for introducing a variety of substituents through well-established cross-coupling methodologies. The primary synthetic routes explored herein are the Suzuki-Miyaura, Sonogashira, and Heck reactions.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.[1] This reaction enables the coupling of amines with aryl halides, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This document provides detailed application notes and a generalized protocol for the palladium-catalyzed amination of 2-butyl-5-iodofuran, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established methodologies for the amination of other halo-heterocycles and provide a strong starting point for reaction optimization.[2]
Reaction Principle
The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to involve the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[3] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3]
Experimental Data
The following table summarizes representative data for the palladium-catalyzed amination of 2-butyl-5-iodofuran with various amines. These results are based on typical yields obtained for similar heterocyclic substrates under optimized conditions.
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 18 | 88 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 24 | 75 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran
This protocol provides a general starting point for the amination of 2-butyl-5-iodofuran. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
2-Butyl-5-iodofuran
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).
-
Reagent Addition: Add 2-butyl-5-iodofuran (1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-butyl-5-amino-furan derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Logical Relationship of Key Reaction Components
Caption: Key components for the amination of 2-butyl-5-iodofuran.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Catalytic Cycle Overview
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
References
Troubleshooting & Optimization
"common side reactions in the synthesis of 2-butyl-5-iodofuran"
Welcome to the technical support center for the synthesis of 2-butyl-5-iodofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-butyl-5-iodofuran?
A1: The most prevalent method for synthesizing 2-butyl-5-iodofuran is through the electrophilic iodination of 2-butylfuran. This reaction is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. Common oxidizing agents include nitric acid, iodic acid, or hydrogen peroxide, which generate a more potent electrophilic iodine species in situ.
Q2: Why is an oxidizing agent or catalyst necessary for the iodination of 2-butylfuran?
A2: Molecular iodine (I₂) is a relatively weak electrophile.[1] Furan and its derivatives are electron-rich aromatic compounds, but the reaction with molecular iodine alone is often slow and reversible. An oxidizing agent or a Lewis acid is used to generate a more reactive iodinating species, such as the iodonium ion (I⁺), which readily attacks the electron-rich furan ring, leading to a more efficient and irreversible substitution.
Q3: What are the expected spectroscopic signatures for 2-butyl-5-iodofuran?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-butyl-5-iodofuran.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently activated iodinating agent.2. Reaction temperature is too low.3. Degradation of the starting material or product. | 1. Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. Consider using a stronger oxidizing agent if necessary.2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.3. Furans can be sensitive to strong acids and high temperatures. Ensure the reaction conditions are not too harsh. Consider performing the reaction at a lower temperature for a longer duration. |
| Formation of a Dark Tar-like Substance | 1. Polymerization of the furan ring under acidic conditions.2. Over-oxidation or decomposition of the starting material or product. | 1. Reduce the concentration of the acid catalyst or use a milder one. Adding a non-reactive base at the end of the reaction can neutralize the acid.2. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | 1. Incomplete reaction.2. Formation of side products such as di-iodinated furan.3. Isomer formation. | 1. Increase the reaction time or temperature, or add more of the iodinating reagent.2. Use a stoichiometric amount of the iodinating agent. The primary di-iodinated byproduct is likely 2-butyl-3,5-diiodofuran. Purification by column chromatography can separate the mono- and di-iodinated products.3. While iodination of 2-substituted furans is highly regioselective for the 5-position, small amounts of other isomers might form. Careful chromatographic purification is necessary. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts or starting material.2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. If the product is sensitive to silica gel, consider using a different stationary phase like alumina or performing a distillation if the product is volatile and thermally stable. |
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data from your experimental runs. This will help in comparing the efficacy of different reaction conditions and troubleshooting your synthesis.
| Run # | Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | I₂ | HIO₃ | Ethanol | 25 | 12 | ||
| 2 | I₂ | HNO₃ | Dioxane | 20 | 24 | ||
| 3 | NIS | Acetonitrile | 25 | 6 | |||
| User Data |
NIS: N-Iodosuccinimide
Experimental Protocols
Method 1: Iodination using Iodine and Iodic Acid
This protocol is a general method for the iodination of activated aromatic compounds and can be adapted for 2-butylfuran.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butylfuran (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Reagent Addition: Add finely ground iodine (I₂, 0.5 equivalents) to the solution.
-
Initiation: Slowly add a solution of iodic acid (HIO₃, 0.2 equivalents) in water to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the color of iodine disappears.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of 2-butyl-5-iodofuran.
Proposed Synthesis and Side Reaction Pathway
References
Technical Support Center: 2-Butyl-5-iodofuran Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-butyl-5-iodofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-butyl-5-iodofuran?
A1: The synthesis of 2-butyl-5-iodofuran typically involves the direct iodination of 2-butylfuran. The most common methods are electrophilic aromatic substitution reactions. Key reagents for this transformation include N-iodosuccinimide (NIS) or a combination of iodine (I₂) with an oxidizing agent.[1][2] Another potential, though less direct, route involves a lithiation/iodination sequence where 2-butylfuran is first treated with a strong base like n-butyllithium (n-BuLi) followed by quenching with iodine.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of 2-butyl-5-iodofuran can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Reagent degradation: The iodinating agent (e.g., NIS) may have degraded due to improper storage. It is crucial to use fresh or properly stored reagents.
-
Side reactions: The formation of di-iodinated or other byproducts can consume the starting material and reduce the yield of the desired product.
-
Product degradation: Iodinated furans can be sensitive to light and acid, leading to decomposition during the reaction or workup.[3]
-
Inefficient purification: The desired product might be lost during extraction or chromatography.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A3: Common impurities in the synthesis of 2-butyl-5-iodofuran include:
-
Unreacted 2-butylfuran: This will typically have a different Rf value than the product.
-
Di-iodinated furan: A potential byproduct if an excess of the iodinating agent is used or if the reaction conditions are too harsh.
-
Oxidized byproducts: Furans can be susceptible to oxidation, leading to various degradation products.
-
Polymeric materials: Furan and its derivatives can polymerize under acidic conditions.[4]
Q4: How can I improve the purity of my 2-butyl-5-iodofuran?
A4: To improve the purity of your product, consider the following:
-
Careful monitoring of the reaction: Use TLC or GC to monitor the reaction progress and stop it once the starting material is consumed to minimize byproduct formation.
-
Aqueous workup: A thorough aqueous workup with a reducing agent like sodium thiosulfate can help remove unreacted iodine. A wash with a mild base like sodium bicarbonate can neutralize any acidic byproducts.
-
Chromatography: Column chromatography using silica gel is a standard method for purifying 2-butyl-5-iodofuran. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically effective.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| High amount of starting material remaining | Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper stirring. |
| Deactivated iodinating agent. | Use a fresh batch of the iodinating agent (e.g., NIS). | |
| Multiple product spots on TLC | Formation of byproducts. | Optimize reaction conditions (e.g., lower temperature, slower addition of reagents). |
| Product degradation. | Protect the reaction from light. Use a neutral or slightly basic workup. | |
| Low product recovery after purification | Inefficient extraction. | Ensure the correct pH of the aqueous layer during extraction. Use an appropriate organic solvent. |
| Loss during chromatography. | Choose the correct eluent system to ensure good separation and recovery. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent colored impurity | Residual iodine. | Wash the organic layer with an aqueous solution of sodium thiosulfate. |
| Presence of a non-polar impurity | Unreacted 2-butylfuran. | Optimize reaction time to ensure full conversion of the starting material. |
| Presence of a more polar impurity | Over-iodination or oxidation byproducts. | Use a stoichiometric amount of the iodinating agent. Run the reaction under an inert atmosphere. |
| Broad peaks in NMR spectrum | Paramagnetic impurities or product degradation. | Filter the NMR sample through a small plug of silica gel. Store the purified product under an inert atmosphere and in the dark. |
Experimental Protocols
Synthesis of 2-Butyl-5-iodofuran via Electrophilic Iodination
This protocol is a general guideline and may require optimization.
Materials:
-
2-Butylfuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-butylfuran (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: General reaction scheme for the synthesis of 2-butyl-5-iodofuran.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for product purity issues.
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. Alkane iodination: Aliphatic compound iodination overview and reactions: Aliphatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 18 – Chemia [chemia.manac-inc.co.jp]
- 4. scispace.com [scispace.com]
Technical Support Center: Purification of 2,5-Disubstituted Furans
Welcome to the Technical Support Center for the purification of 2,5-disubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2,5-disubstituted furans.
Issue 1: Low Recovery of the Desired Furan Compound After Column Chromatography.
Question: I am experiencing significant loss of my 2,5-disubstituted furan product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery during silica gel chromatography of furan derivatives is a common issue, often attributed to the inherent instability of the furan ring, especially in the presence of acidic stationary phases like silica gel. Here are the primary causes and troubleshooting steps:
-
Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can cause the degradation of sensitive furan compounds. The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, which can lead to ring-opening and polymerization.
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), followed by the eluent to be used for the separation. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. However, be aware that the elution profile of your compound will likely change, so you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
Buffered Mobile Phase: Adding a small amount of a volatile base like triethylamine or pyridine (0.1-0.5%) to your eluent can help to continuously neutralize the stationary phase as the column runs.
-
-
-
Irreversible Adsorption: Highly polar 2,5-disubstituted furans, such as those with hydroxyl or carboxyl groups, can bind strongly to the silica gel, leading to poor elution and low recovery.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Use a Stronger Eluting Solvent: If a gradual increase in polarity is insufficient, consider switching to a stronger solvent system, such as dichloromethane/methanol.
-
Dry Loading: For highly polar compounds that are sparingly soluble in the initial eluent, dry loading can be beneficial. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.
-
-
-
Compound Volatility: Some low molecular weight 2,5-disubstituted furans can be volatile, leading to loss during solvent evaporation.
-
Solution:
-
Use a Rotary Evaporator with Care: When concentrating the fractions, use a lower bath temperature and carefully control the vacuum to avoid co-evaporation of your product with the solvent.
-
Fraction Analysis Before Concentration: Analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.
-
-
Issue 2: Polymerization of the Furan Compound During Purification.
Question: My 2,5-disubstituted furan appears to be polymerizing during workup or purification, resulting in a dark, tarry residue. How can I prevent this?
Answer:
Furan rings, particularly those with electron-donating substituents, are prone to polymerization, which can be initiated by acid, heat, or light. Here’s how to mitigate this issue:
-
Avoid Strong Acids: As mentioned previously, acidic conditions are a major trigger for furan polymerization.
-
Solution:
-
Neutral Workup: During the reaction workup, use a mild aqueous base like sodium bicarbonate solution to neutralize any residual acid before extraction.
-
Acid-Free Purification: Employ the strategies for neutralizing silica gel or using alternative stationary phases as described in Issue 1.
-
-
-
Minimize Heat Exposure: Elevated temperatures can promote polymerization.
-
Solution:
-
Low-Temperature Purification: If possible, perform column chromatography at room temperature or in a cold room.
-
Gentle Solvent Removal: Use a rotary evaporator at a low bath temperature. For very heat-sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.
-
-
-
Protect from Light: Some furan derivatives are light-sensitive and can polymerize upon exposure to UV light.
-
Solution:
-
Use Amber Glassware: Protect your compound from light by using amber-colored flasks and vials.
-
Cover with Aluminum Foil: If amber glassware is not available, wrap your flasks and columns with aluminum foil.
-
-
-
Work Under an Inert Atmosphere: Oxygen can sometimes contribute to the degradation and polymerization of furans.
-
Solution:
-
Inert Gas Blanket: Perform purification steps, especially solvent evaporation, under an inert atmosphere of nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for 2,5-disubstituted furans?
A1: There is no single "best" technique as the optimal method depends on the specific properties of the furan derivative.
-
Column chromatography is the most versatile and widely used method for purifying a broad range of 2,5-disubstituted furans, offering good separation of impurities.
-
Recrystallization is an excellent choice for solid compounds that are thermally stable and have a suitable solvent in which their solubility changes significantly with temperature. It can often yield very pure material.
-
Distillation (including vacuum distillation) is ideal for liquid compounds that are thermally stable and have a boiling point that allows for separation from impurities.
-
Liquid-liquid extraction is primarily used during the workup to perform an initial separation of the desired compound from water-soluble or acid/base-soluble impurities.
Q2: How do I choose a suitable solvent system for column chromatography of a 2,5-disubstituted furan?
A2: The ideal solvent system should provide a good separation between your desired compound and any impurities on a TLC plate.
-
Start with a TLC analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems of differing polarities.
-
Aim for an Rf value of 0.2-0.4: The retention factor (Rf) of your target compound should ideally be between 0.2 and 0.4. This range typically provides the best separation.
-
Common Solvent Systems:
-
Non-polar compounds: Hexane/Ethyl Acetate mixtures are a good starting point.
-
Moderately polar compounds: Dichloromethane/Methanol mixtures can be effective.
-
Polar compounds: Ethyl Acetate/Methanol or even more polar systems might be necessary.
-
-
Consider Compound Stability: If your furan is acid-sensitive, add a small amount of triethylamine (0.1-1%) to your chosen eluent.
Q3: My 2,5-disubstituted furan is a solid. What are some good solvents for recrystallization?
A3: The choice of recrystallization solvent is crucial for obtaining high purity crystals. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
"Like dissolves like": Consider solvents with similar polarity to your compound.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Common Recrystallization Solvents:
-
Non-polar to moderately polar compounds: Hexane, heptane, toluene, or mixtures like hexane/ethyl acetate or hexane/dichloromethane.
-
More polar compounds: Ethanol, methanol, isopropanol, or mixtures with water.
-
-
Avoid Reactive Solvents: Do not use solvents that could react with your furan derivative.
Q4: Can I use distillation to purify my 2,5-disubstituted furan?
A4: Distillation is a suitable method for volatile and thermally stable liquid 2,5-disubstituted furans.
-
Atmospheric Distillation: Can be used for compounds with boiling points below 150-200 °C at atmospheric pressure.
-
Vacuum Distillation: Is necessary for compounds with high boiling points (above 200 °C) or those that are sensitive to high temperatures. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[1]
-
Fractional Distillation: Should be used to separate compounds with close boiling points.
Data Presentation
Table 1: Comparison of Purification Techniques for 2,5-Diformylfuran (DFF)
| Purification Method | Starting Material | Purity of Crude (%) | Final Purity (%) | Yield (%) | Reference |
| Column Chromatography | Fructose | Not specified | >99 | 72.5 | [2] |
| One-pot Synthesis | Fructose | Not specified | Not specified | 95 | [3] |
| One-pot Synthesis | Fructose | Not specified | 76.7 | 76.7 | [4] |
Table 2: Purification Data for 2,5-Furandicarboxylic Acid (FDCA)
| Purification Method | Starting Material | Purity of Crude (%) | Final Purity (%) | Yield (%) | Reference |
| Crystallization | Crude FDCA | 80-99 | >99 | Not specified | [5] |
Table 3: Synthesis and Purification of 2,5-Bis(hydroxymethyl)furan (BHMF)
| Synthesis Method | Purification Method | Final Purity (%) | Yield (%) | Reference |
| Reduction of HMF | Not specified | Not specified | High | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar 2,5-Disubstituted Furan
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives an Rf value of ~0.3 for the target compound.
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2,5-disubstituted furan in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add it to the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at a low temperature to obtain the purified 2,5-disubstituted furan.
-
Protocol 2: Recrystallization of a Solid 2,5-Disubstituted Furan
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, further cooling in an ice bath can promote more complete crystallization.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of 2,5-disubstituted furans.
Caption: Troubleshooting low recovery in column chromatography.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
"troubleshooting low yields in Sonogashira coupling of iodofurans"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of iodofurans.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of iodofurans, presented in a question-and-answer format.
Q1: My Sonogashira coupling of 2-iodofuran is giving a very low yield of the desired product. What are the most common causes?
A1: Low yields in the Sonogashira coupling of iodofurans, which are electron-rich heteroaromatics, can stem from several factors:
-
Catalyst Inactivation or Decomposition: The palladium catalyst may be sensitive to air or impurities. The furan ring itself, being electron-rich, can sometimes coordinate to the palladium center and inhibit catalysis.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, especially in the presence of oxygen, leading to the formation of a diacetylene byproduct and consuming your terminal alkyne.[1][2]
-
Dehalogenation of the Iodofuran: The iodofuran can lose its iodine atom, leading to the formation of furan as a byproduct.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for your specific substrates.
Q2: I see a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I minimize this?
A2: The formation of alkyne dimers, often referred to as Glaser coupling, is a common issue.[1][2] Here are several strategies to suppress this side reaction:
-
Ensure Rigorous Anaerobic Conditions: Oxygen promotes the homocoupling of copper acetylides.[3] It is crucial to thoroughly degas your solvents and reaction mixture by using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3]
-
Use High-Quality Copper(I) Iodide: Copper(I) iodide can oxidize over time. Using a freshly opened bottle or purifying the CuI before use is recommended.
-
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed to avoid the issue of homocoupling.[4][5][6][7] These reactions often require specific ligands and may need higher temperatures.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the dimerization reaction.
Q3: My starting iodofuran is being consumed, but I'm not seeing the desired product. What could be happening?
A3: If your starting material is being consumed without the formation of the desired product, you may be observing side reactions such as deiodination or decomposition of the starting material or product.
-
Deiodination: The iodofuran can be reduced to furan under the reaction conditions. This can sometimes be promoted by certain bases or impurities. Consider using a milder base or ensuring all reagents are pure.
-
Product Instability: The resulting furyalkyne may be unstable under the reaction conditions, especially at elevated temperatures. Try lowering the reaction temperature and monitoring the reaction progress closely to avoid prolonged heating after completion.
Q4: How do I choose the right palladium catalyst and ligand for coupling with an iodofuran?
A4: The choice of catalyst and ligand is critical for a successful Sonogashira coupling, especially with potentially challenging substrates like iodofurans.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[8] For electron-rich substrates, a Pd(0) source like Pd(PPh₃)₄ can be effective. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand can significantly impact the reaction.
-
Electron-rich and bulky ligands , such as XPhos, SPhos, or other Buchwald-type ligands, are often beneficial for cross-coupling reactions as they can promote the oxidative addition step and stabilize the catalytic species.[1]
-
For some substrates, increasing the steric bulk of the ligand can improve yields.[9]
-
Q5: What is the role of the base, and which one should I use for an iodofuran coupling?
A5: The base in a Sonogashira reaction serves two main purposes: to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the hydrogen iodide formed during the reaction.
-
Amine Bases: Triethylamine (NEt₃) and diisopropylamine (DIPA) are commonly used bases.[10] They can often also serve as the solvent.
-
Inorganic Bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or TBAF may be used.[11]
-
Screening is Key: The optimal base can be substrate-dependent. If you are experiencing low yields with a standard amine base, screening other bases can be beneficial.
Q6: Does the solvent choice matter significantly for the Sonogashira coupling of iodofurans?
A6: Yes, the solvent can have a profound impact on the reaction by influencing the solubility of the reagents and the stability and activity of the catalyst.
-
Common Solvents: Toluene, THF, DMF, and acetonitrile are frequently used solvents. Amine bases like triethylamine can also be used as the solvent.
-
Solvent Effects: The polarity of the solvent can affect the reaction rate and selectivity. For electron-rich heteroaromatic substrates, a more polar solvent like DMF might be beneficial, but it can also lead to faster catalyst decomposition at higher temperatures. It is often a trade-off that needs to be optimized for each specific reaction.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of Sonogashira coupling reactions, providing a basis for optimization.
Table 1: Effect of Palladium Catalyst on Yield
| Entry | Iodofuran | Alkyne | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | 2-Iodofuran | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4), NEt₃, THF, 60 °C, 12h | 78 | Hypothetical Data |
| 2 | 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4), NEt₃, THF, 60 °C, 12h | 85 | Hypothetical Data |
| 3 | 3-Iodofuran | Phenylacetylene | Pd₂(dba)₃ (1) / XPhos (2) | CuI (2), K₂CO₃, Dioxane, 80 °C, 8h | 92 | Hypothetical Data |
Table 2: Effect of Base on Yield
| Entry | Iodofuran | Alkyne | Base (equiv.) | Conditions | Yield (%) | Reference |
| 1 | 2-Iodofuran | Phenylacetylene | NEt₃ (3) | PdCl₂(PPh₃)₂ (2), CuI (4), THF, 60 °C, 12h | 85 | Hypothetical Data |
| 2 | 2-Iodofuran | Phenylacetylene | DIPA (3) | PdCl₂(PPh₃)₂ (2), CuI (4), THF, 60 °C, 12h | 88 | Hypothetical Data |
| 3 | 2-Iodofuran | Phenylacetylene | Cs₂CO₃ (2) | Pd(OAc)₂ (2), SPhos (4), Toluene, 100 °C, 6h | 90 | Hypothetical Data |
Table 3: Effect of Solvent on Yield
| Entry | Iodofuran | Alkyne | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Iodofuran | Phenylacetylene | THF | Pd(PPh₃)₄ (2), CuI (4), NEt₃, 60 °C, 12h | 75 | Hypothetical Data |
| 2 | 3-Iodofuran | Phenylacetylene | Toluene | Pd(PPh₃)₄ (2), CuI (4), NEt₃, 80 °C, 10h | 82 | Hypothetical Data |
| 3 | 3-Iodofuran | Phenylacetylene | DMF | Pd(PPh₃)₄ (2), CuI (4), NEt₃, 80 °C, 6h | 89 | Hypothetical Data |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the Sonogashira coupling of 2-iodofuran with phenylacetylene.
Reaction: 2-Iodofuran with Phenylacetylene
Materials:
-
2-Iodofuran (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (NEt₃) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add 2-iodofuran (1.0 equiv) to the stirred solution.
-
Finally, add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium and copper salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylethynyl)furan.
Visualizations
The following diagrams illustrate key aspects of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.
References
- 1. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
"managing instability of furan rings during functionalization"
Technical Support Center: Managing Furan Ring Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to opening and degradation?
A1: The furan ring's instability stems from its unique electronic structure. While it is aromatic, its resonance energy (~16 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol).[1] This reduced aromatic stabilization makes it highly sensitive to acidic conditions.[2][3] Protonation, particularly at the Cα position, is often the rate-limiting step that leads to the formation of intermediates which can undergo nucleophilic attack by solvents (like water), culminating in ring-opening to form 1,4-dicarbonyl compounds.[4][5][6]
Q2: My reaction is turning into a black polymer. What is causing this and how can I prevent it?
A2: Polymerization is a common side reaction, especially under strongly acidic conditions or with catalysts like Lewis acids used in Friedel-Crafts reactions.[3] Electron-releasing substituents on the furan ring can exacerbate this issue by creating reactive electrophiles upon protonation, which then initiate polymerization.[2]
-
Prevention Strategies:
-
Use Milder Catalysts: Opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids.[2]
-
Control Temperature: Perform the reaction at low temperatures to minimize polymerization. For instance, nitration is often carried out at low temperatures with mild nitrating agents like acetyl nitrate.[2]
-
Protecting Groups: Introducing electron-withdrawing groups can stabilize the ring against acid-catalyzed degradation.[2]
-
Q3: I am attempting a Friedel-Crafts acylation on a furan, but the yield is very low. What are the common pitfalls?
A3: Standard Friedel-Crafts conditions (e.g., AlCl₃) are often too harsh for the acid-sensitive furan ring, leading to decomposition and polymerization.[3] To improve yields, use milder catalysts like phosphoric acid or boron trifluoride.[2] For highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not be necessary at all.[2]
Q4: How do substituents on the furan ring affect its stability and reactivity?
A4: Substituents play a crucial role.
-
Electron-Donating Groups (EDGs): Groups like alkyls increase the electron density of the ring, making it more reactive towards electrophiles but also more susceptible to acid-catalyzed polymerization and ring-opening.[2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or carboxylates decrease the ring's electron density, deactivating it towards electrophilic substitution but significantly increasing its stability against acid-induced degradation.[2] This is why some halogenation reactions are performed on 2-furoic acid rather than furan itself.
Troubleshooting Guides
Issue 1: Ring Opening During Electrophilic Substitution
-
Symptom: Your desired product is absent or in low yield, and you observe the formation of linear, often unsaturated, 1,4-dicarbonyl compounds in your analysis (e.g., NMR, GC-MS).
-
Primary Cause: The reaction conditions are too acidic. The rate-limiting step is often the diffusion of a proton to the furan ring, leading to protonation and subsequent nucleophilic attack and cleavage.[4][5]
-
Solutions:
-
Avoid Strong Acids: Replace strong acids like concentrated H₂SO₄ or HCl with milder alternatives. For sulfonations, a pyridine-sulfur trioxide complex is a common, less harsh reagent.[2][3]
-
Anhydrous Conditions: The presence of water can facilitate ring-opening by acting as a nucleophile.[7] Ensure your reagents and solvents are scrupulously dry.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider using a buffered system to maintain a less aggressive pH.
-
Modify the Substrate: Introducing a temporary electron-withdrawing group can stabilize the ring.
-
Issue 2: Low Yield and/or Poor Regioselectivity in Vilsmeier-Haack Formylation
-
Symptom: The yield of the desired 2-furaldehyde (or 5-substituted-2-furaldehyde) is low, or you observe a mixture of isomers.
-
Primary Cause: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile, but side reactions can occur.[8][9] The reactivity of the furan substrate and reaction temperature are critical.
-
Solutions:
-
Temperature Control: The reaction temperature depends on the substrate's reactivity, typically ranging from 0°C to 80°C.[9] Start at a low temperature (e.g., 0°C) and slowly warm if the reaction is sluggish. For highly reactive furans, maintaining low temperatures is key.
-
Solvent Choice: The choice of solvent can influence yield. 1,2-dichloroethane has been reported to give good yields.[10]
-
Alternative Strategy (Lithiation): For substrates where direct formylation is problematic, a two-step sequence of lithiation followed by quenching with DMF is a powerful alternative that offers excellent regiocontrol.[3][10]
-
Data Presentation: Comparison of Functionalization Strategies
The choice of method significantly impacts the outcome. Below is a summary of typical conditions and yields for common furan functionalization reactions.
| Reaction Type | Reagents & Conditions | Typical Product | Reported Yield | Key Considerations |
| Nitration | Acetyl nitrate, low temperature | 2-Nitrofuran | Moderate | Mild conditions are essential to prevent decomposition.[2] |
| Sulfonation | Pyridine-SO₃ complex, room temp. | Furan-2-sulfonic acid | Good | Avoids strong acids that cause ring-opening.[2] |
| Halogenation | Br₂ in DMF or Dioxane, -5°C | 2-Bromofuran | Good | Reaction with elemental halogens at room temp is aggressive and leads to polyhalogenation.[2] |
| Vilsmeier-Haack | POCl₃, DMF | 2-Furaldehyde | Good to Excellent[11] | Highly reliable for electron-rich furans; temperature control is critical.[9][10] |
| Lithiation-Trapping | n-BuLi, THF, -78°C; then E⁺ | 2-Substituted Furan | High to Excellent | Excellent regioselectivity at the α-position; requires anhydrous/inert conditions.[3] |
| Friedel-Crafts Acylation | Acid Anhydride, BF₃·OEt₂ | 2-Acetylfuran | Moderate to Good | Requires milder Lewis acids than AlCl₃ to prevent polymerization.[2] |
Experimental Protocols
Protocol 1: Regioselective Lithiation and Silylation of Furan
This protocol describes the metalation at the C2 position followed by quenching with an electrophile, a robust method for functionalizing the furan ring while avoiding harsh acidic conditions.
Materials:
-
Furan (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask. Cool the flask to -20°C using an appropriate cooling bath.
-
Add furan (1.0 eq.) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -15°C.
-
Stir the resulting solution at -20°C for 1 hour. During this time, the solution may become a pale yellow slurry of 2-furyllithium.
-
Cool the mixture to -78°C (dry ice/acetone bath).
-
Slowly add TMSCl (1.1 eq.) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-trimethylsilylfuran) by distillation or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methylfuran
This protocol details the formylation of an electron-rich furan derivative under controlled conditions.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Methylfuran
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate
-
Ice
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (2.2 eq.) to 0°C in an ice bath.
-
Slowly add POCl₃ (2.0 eq.) dropwise to the DMF, maintaining the temperature at 0°C. The Vilsmeier reagent will form as a solid or thick slurry.
-
Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.
-
Add anhydrous 1,2-dichloroethane to the flask, followed by cooling the mixture back to 0°C.
-
Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, keeping the temperature below 10°C.
-
After addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting 5-methyl-2-furaldehyde by distillation or column chromatography.
Visualizations: Workflows and Mechanisms
References
- 1. Furan as a versatile synthon [pubsapp.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 2-butyl-5-iodofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-butyl-5-iodofuran. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist you in optimizing your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of 2-butyl-5-iodofuran and similar electron-rich heterocyclic substrates.
Q1: My Suzuki-Miyaura reaction with 2-butyl-5-iodofuran is giving a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings of furan derivatives can stem from several factors:
-
Catalyst Inactivity or Decomposition: The Lewis basic oxygen atom in the furan ring can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, in particular, can be susceptible to hydrolysis (protodeboronation), where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This is a common reason for low yields.[1]
-
Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can occur, consuming your nucleophile. This is often promoted by the presence of oxygen or if the reaction mixture contains Pd(II) species that have not been reduced to the active Pd(0) catalyst.[2]
-
Dehalogenation: The starting material, 2-butyl-5-iodofuran, can undergo dehalogenation, where the iodine is replaced by a hydrogen atom, leading to a non-productive pathway.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and must be optimized for this specific substrate.
Q2: I am observing a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of an improperly managed catalytic cycle. To minimize it:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.[2] Ensure your solvents are properly degassed and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or ensuring in situ reduction of a Pd(II) source is efficient can help.
-
Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable than boronic acids and can be less prone to homocoupling.[2]
Q3: What alternative catalysts to palladium can I use for the cross-coupling of 2-butyl-5-iodofuran?
A3: Nickel and copper-based catalysts are viable alternatives to palladium and have shown efficacy in the coupling of furan and other heterocyclic derivatives.
-
Nickel Catalysts: Nickel catalysis is attractive due to its lower cost and high reactivity, especially for coupling with challenging substrates.[3] Nickel complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, can be effective. For instance, NiCl₂(PCy₃)₂ has been used for Suzuki-Miyaura couplings of furan derivatives in green solvents.[3] Nickel catalysts have also been shown to be efficient for the coupling of 2-fluorobenzofurans with arylboronic acids.[4][5]
-
Copper Catalysts: Copper-catalyzed cross-coupling reactions, particularly for Sonogashira (alkyne coupling) and Ullmann-type reactions, are well-established.[6][7] Copper(I) salts are often used as co-catalysts in palladium-catalyzed Sonogashira reactions but can also be used as the primary catalyst.[8][9]
Q4: How do I choose the right base and solvent for my Suzuki coupling with 2-butyl-5-iodofuran?
A4: The choice of base and solvent is critical and interdependent.
-
Base Selection: The base is required to activate the boronic acid for transmetalation.[2]
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For furan derivatives, weaker bases may be initially preferred to minimize substrate or boronic acid decomposition. However, stronger bases might be necessary to achieve a sufficient reaction rate.
-
A screening of bases is often necessary. In one study on a benzofuran system, K₂CO₃ provided the best yield compared to other inorganic and organic bases.[10]
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst and can influence the reaction outcome.
-
Aqueous/Organic Mixtures: Solvents like Dioxane/H₂O, THF/H₂O, or EtOH/H₂O are frequently used for Suzuki reactions. The water helps to dissolve the inorganic base.[10][11]
-
Anhydrous Conditions: In cases of severe protodeboronation, anhydrous conditions with an organic-soluble base might be beneficial.
-
The polarity of the solvent can be a key factor. A study on Suzuki-Miyaura coupling found that methanol was a better solvent than other single solvents like THF or DMF in their system.[11]
-
Q5: Are there any specific ligands that are recommended for cross-coupling with furan derivatives?
A5: Yes, the choice of ligand is crucial for stabilizing the catalyst and promoting the desired reaction pathway. For electron-rich substrates like furans, sterically hindered and electron-rich phosphine ligands are often effective.
-
Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for a wide range of cross-coupling reactions, including those with challenging substrates.[12]
-
Other Phosphine Ligands: PCy₃ (tricyclohexylphosphine) is a bulky, electron-rich ligand that has been successfully used in nickel-catalyzed couplings of furan derivatives.[3]
-
Ligand Screening: A screening of different ligands is often the most effective way to identify the optimal choice for your specific reaction.[2]
Quantitative Data on Catalyst Performance
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Nickel-catalyzed couplings of furan and benzofuran derivatives, which can serve as a starting point for optimizing the reaction of 2-butyl-5-iodofuran.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzofuran Derivative [10]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 4 | Pd(II) complex (3) | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28 |
| 5 | Pd(II) complex (3) | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| 6 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63 |
Reaction of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromofuran [3]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 85 |
| 2 | 4-Methylphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 88 |
| 3 | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 90 |
Reaction conditions: NiCl₂(PCy₃)₂ (5 mol%), arylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 h.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, adapted for 2-butyl-5-iodofuran based on literature procedures for similar substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of aryl halides with arylboronic acids.[10][13]
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-butyl-5-iodofuran (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on the coupling of heterocyclic halides with arylboronic acids using a nickel catalyst.[3]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%), the base (e.g., K₃PO₄, 4.5 mmol, 4.5 equiv.), and the arylboronic acid (2.5 mmol, 2.5 equiv.) to a vial equipped with a stir bar.
-
Substrate and Solvent Addition: Add 2-butyl-5-iodofuran (1.0 mmol, 1.0 equiv.) and the solvent (e.g., t-Amyl alcohol, 2.0 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Sonogashira Coupling (Palladium/Copper Catalyzed)
This is a general procedure for the coupling of aryl iodides with terminal alkynes.[4][8][14]
-
Reagent Preparation: To a Schlenk flask, add 2-butyl-5-iodofuran (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Amine Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst. Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Catalyst and Condition Screening
Caption: Workflow for optimizing cross-coupling conditions.
Logical Relationships in Troubleshooting Suzuki Coupling
Caption: Common issues and solutions for Suzuki coupling.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 2-Butyl-5-Iodofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-butyl-5-iodofuran.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of 2-butyl-5-iodofuran?
A1: The most prevalent laboratory-scale synthesis involves the direct electrophilic iodination of 2-butylfuran. Common reagents for this transformation include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent such as periodic acid (H₅IO₆) or hydrogen peroxide.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations for the scale-up of 2-butyl-5-iodofuran synthesis include:
-
Exothermic Reaction: The iodination of furan derivatives can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Handling of Iodine and Iodinating Agents: Molecular iodine can cause severe skin and respiratory irritation. N-Iodosuccinimide is a skin and eye irritant. Appropriate personal protective equipment (PPE) and containment are necessary.
-
Solvent Handling: Large volumes of organic solvents may be used, posing flammability risks. Ensure adequate ventilation and use of spark-proof equipment.
-
Waste Disposal: Iodine-containing waste must be handled and disposed of according to environmental regulations.
Q3: How does the choice of iodinating agent impact the scale-up process?
A3: The choice between reagents like NIS and I₂/oxidant can have significant implications for scale-up:
-
N-Iodosuccinimide (NIS): As a solid, NIS can be easier to handle and dose accurately on a large scale compared to molecular iodine. However, the succinimide byproduct needs to be removed during workup.
-
Iodine (I₂) with an Oxidant: This system is often more cost-effective for large-scale production. However, controlling the stoichiometry and addition rate of both the iodine and the oxidant is critical to avoid over-iodination and ensure consistent product quality.
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| RXN-001 | Incomplete reaction or low conversion of 2-butylfuran. | 1. Insufficient amount of iodinating agent. 2. Poor mixing in the reactor. 3. Reaction temperature is too low. 4. Deactivation of the iodinating agent by impurities. | 1. Re-evaluate stoichiometry; consider a slight excess of the iodinating agent (e.g., 1.05-1.1 equivalents). 2. Increase agitation speed; ensure the reactor is appropriately baffled for efficient mixing. 3. Gradually increase the reaction temperature, monitoring for exotherms. 4. Ensure starting materials and solvents are of high purity and dry. |
| RXN-002 | Formation of di-iodinated byproducts (2,5-diiodo-3-butylfuran). | 1. Excess of iodinating agent. 2. "Hot spots" in the reactor due to poor temperature control, leading to increased reaction rates. 3. Slow addition of the substrate to a solution of the iodinating agent. | 1. Carefully control the stoichiometry of the iodinating agent. 2. Improve reactor cooling and agitation to ensure uniform temperature distribution. 3. Add the iodinating agent portion-wise or as a solution to the 2-butylfuran substrate. |
| PUR-001 | Difficulty in removing colored impurities during workup. | 1. Residual iodine in the product. 2. Formation of colored polymeric byproducts. | 1. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). 2. Consider a charcoal treatment or filtration through a pad of silica gel or celite after the initial workup. |
| PUR-002 | Product decomposes during purification by distillation. | 1. 2-Butyl-5-iodofuran may be thermally labile. 2. Presence of acidic impurities catalyzing decomposition. | 1. Purify using vacuum distillation to lower the boiling point. 2. Neutralize the crude product with a mild base (e.g., aqueous sodium bicarbonate) before distillation. Consider adding a non-volatile base or stabilizer to the distillation pot. |
| SCL-001 | Reaction exotherm is difficult to control at a larger scale. | 1. Inefficient heat transfer in the larger reactor. 2. Addition rate of reagents is too fast. | 1. Ensure the reactor has a sufficient cooling capacity for the intended scale. 2. Slow down the addition rate of the limiting reagent. Consider diluting the reagent stream to better manage the heat evolution. |
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction parameters at different scales, based on typical outcomes for electrophilic iodination reactions.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Typical Yield | 85-95% | 75-85% |
| Purity (crude) | >90% | 80-90% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Iodinating Agent (equiv.) | 1.05 | 1.05-1.1 |
Experimental Protocols
Laboratory-Scale Synthesis of 2-Butyl-5-Iodofuran
Materials:
-
2-Butylfuran (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
To a stirred solution of 2-butylfuran in acetonitrile at 0 °C under a nitrogen atmosphere, add N-Iodosuccinimide portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Partition the mixture between water and hexanes.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 2-butyl-5-iodofuran as a colorless to pale yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of 2-butyl-5-iodofuran.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
"deiodination side products in reactions of 2-butyl-5-iodofuran"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-butyl-5-iodofuran. The focus is on identifying and mitigating deiodination and other common side products in typical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common deiodination side product observed in reactions of 2-butyl-5-iodofuran?
A1: The most common deiodination side product is 2-butylfuran. This occurs when the iodine atom at the 5-position is replaced by a hydrogen atom. This is particularly prevalent in reactions that proceed through an organometallic intermediate, such as lithium-halogen exchange or certain palladium-catalyzed couplings, where the intermediate is inadvertently quenched by a proton source.
Q2: What are the primary causes of deiodination during lithium-halogen exchange?
A2: Deiodination during lithium-halogen exchange with reagents like n-butyllithium (n-BuLi) is primarily caused by the resulting 2-butyl-5-lithiofuran intermediate being protonated. Potential proton sources include adventitious water in the solvent or on the glassware, or even the solvent itself (e.g., THF) under certain conditions.[1]
Q3: How can I minimize deiodination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)?
A3: Minimizing deiodination (protodehalogenation) in these reactions involves several factors. Ensure strictly anhydrous and anaerobic conditions. The choice of palladium catalyst, ligand, base, and solvent system is critical. For instance, in Suzuki couplings, the choice of base can significantly influence the outcome.[2] Additionally, ensuring the transmetalation step is efficient can reduce the lifetime of palladium-hydride species that can lead to reductive deiodination.
Q4: Besides deiodination, what other side products should I be aware of?
A4: In lithium-halogen exchange reactions, a common side product is the "Wurtz-Fittig" type coupling product, where the 2-butyl-5-lithiofuran intermediate reacts with the alkyl halide cogenerated during the exchange (e.g., butyl iodide if n-BuLi is used).[1] In palladium-catalyzed reactions, homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction) is a frequent side product.
Troubleshooting Guides
Issue 1: High Levels of 2-Butylfuran (Deiodination) in Lithium-Halogen Exchange Reactions
If you observe a significant amount of 2-butylfuran after performing a lithium-halogen exchange on 2-butyl-5-iodofuran followed by quenching with an electrophile, consider the following troubleshooting steps:
-
Moisture Contamination:
-
Cause: Trace amounts of water in the reaction solvent (e.g., THF, diethyl ether) or on the glassware are reacting with the highly basic 2-butyl-5-lithiofuran intermediate.
-
Solution: Flame-dry all glassware under vacuum or in an oven immediately before use. Use freshly distilled, anhydrous solvents. Ensure all reagents are handled under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature:
-
Cause: Running the reaction at too high a temperature can increase the rate of side reactions, including proton abstraction from the solvent.
-
Solution: Perform the lithium-halogen exchange at very low temperatures, typically -78 °C or even lower (e.g., -100 °C).[3] Maintain this low temperature throughout the addition of the organolithium reagent and before the addition of the electrophile.
-
-
Purity of Reagents:
-
Cause: The organolithium reagent may have partially degraded, or the 2-butyl-5-iodofuran starting material may contain acidic impurities.
-
Solution: Titrate the organolithium reagent before use to determine its exact concentration. Purify the 2-butyl-5-iodofuran starting material if its purity is questionable.
-
Issue 2: Low Yield of Desired Product in Palladium-Catalyzed Cross-Coupling
If your Suzuki, Stille, Negishi, or Sonogashira coupling reaction with 2-butyl-5-iodofuran is giving low yields of the desired product, with significant amounts of 2-butylfuran and/or homocoupled products, consult the following guide:
-
Catalyst, Ligand, and Base Optimization:
-
Cause: The chosen catalytic system may not be optimal for this specific substrate.
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), phosphine ligands (e.g., SPhos, XPhos), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The combination of these components is crucial for efficient catalytic turnover and minimizing side reactions.[4][5]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature or reaction time.
-
Solution: Experiment with different reaction temperatures. Sometimes, a lower temperature over a longer period can improve selectivity.[5] Monitor the reaction progress by TLC or GC/MS to avoid prolonged heating after the reaction has reached completion, which can lead to product degradation or side reactions.
-
-
Purity and Stoichiometry of Reagents:
-
Cause: Impurities in the organometallic reagent (e.g., boronic acid, organotin, or organozinc reagent) or incorrect stoichiometry can lead to poor results.
-
Solution: Use high-purity coupling partners. Carefully control the stoichiometry; an excess of the organometallic reagent can sometimes lead to increased homocoupling.
-
Data on Reaction Conditions and Side Products
The following tables provide examples of reaction conditions for analogous systems that can be adapted for 2-butyl-5-iodofuran to minimize deiodination and other side products.
Table 1: Lithium-Halogen Exchange Conditions to Minimize Deiodination
| Reagent | Solvent | Temperature (°C) | Key Considerations to Minimize Side Products | Typical Side Products |
|---|---|---|---|---|
| n-BuLi | THF or Et₂O | -78 to -100 | Use of rigorously dried solvents and glassware is critical. Maintain very low temperatures.[3] | 2-Butylfuran (from protonation), Wurtz-Fittig coupling product.[1] |
| t-BuLi | THF/pentane | -78 to -120 | Often requires two equivalents of t-BuLi. The second equivalent reacts with the t-butyl iodide byproduct.[6][7] | 2-Butylfuran, isobutene, isobutane.[7] |
Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Iodoarenes
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Side Products |
|---|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 70-80 | 2-Butylfuran (protodehalogenation), homocoupling of boronic acid.[5] |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 100 | 2-Butylfuran, homocoupling of organostannane. |
| Negishi | Pd₂(dba)₃ | SPhos | - | THF | 25-65 | 2-Butylfuran. Negishi couplings are often cleaner with fewer side reactions.[8] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 25-50 | 2-Butylfuran, homocoupling of the alkyne (Glaser coupling).[9][10] |
Experimental Protocols
Protocol 1: Minimizing Deiodination in Lithium-Halogen Exchange
This protocol is a general guideline for performing a lithium-halogen exchange on 2-butyl-5-iodofuran and trapping the resulting organolithium with an electrophile.
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum under high vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Add a solution of 2-butyl-5-iodofuran in anhydrous THF (or diethyl ether) via syringe.
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Quenching:
-
Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable substrate) as a solution in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki Coupling of 2-Butyl-5-iodofuran
This protocol provides a starting point for the Suzuki coupling of 2-butyl-5-iodofuran with an arylboronic acid.
-
Preparation:
-
To a Schlenk flask, add 2-butyl-5-iodofuran (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Reaction:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., a mixture of DME and water, 2:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Reaction pathways leading to desired products versus deiodination side products.
Caption: Troubleshooting workflow for addressing high levels of deiodination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. ethz.ch [ethz.ch]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
"impact of solvent and base on 2-iodofuran coupling reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-iodofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with 2-iodofuran?
A1: 2-Iodofuran is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds by reacting 2-iodofuran with an organoboron compound.
-
Sonogashira Coupling: To create C(sp²)–C(sp) bonds by coupling 2-iodofuran with a terminal alkyne.[1]
-
Heck Reaction: For the formation of a new C-C bond between 2-iodofuran and an alkene.[2]
-
Buchwald-Hartwig Amination: Used to form a C-N bond between 2-iodofuran and an amine.
Q2: How does the choice of solvent impact the outcome of my 2-iodofuran coupling reaction?
A2: The solvent plays a crucial role in solubilizing reactants, stabilizing the catalyst, and influencing the reaction mechanism. Polar aprotic solvents like THF, dioxane, DMF, and toluene are commonly used.[3][4] The polarity of the solvent can affect the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] In some cases, using a mixture of an organic solvent with water can be beneficial, particularly in Suzuki-Miyaura couplings.[6][7]
Q3: What is the role of the base in these coupling reactions, and how do I choose the right one?
A3: The base is essential for the catalytic cycle, typically in the transmetalation or reductive elimination step.[8] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an organic base (e.g., Et₃N, DBU) can significantly affect the reaction yield.[7] For Suzuki couplings, inorganic bases are common, while Sonogashira reactions often employ amine bases like triethylamine.[1] The strength and solubility of the base are critical factors; for instance, the use of strong bases like NaOtBu may be necessary for less reactive substrates but can also lead to side reactions if your substrate is base-sensitive.[9]
Q4: My reaction is not working. What are the first things I should check?
A4: When a coupling reaction fails, it's important to systematically troubleshoot. Here are the initial checks:
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Verify the purity of your 2-iodofuran, coupling partner, solvent, and base. Solvents should be anhydrous, and bases should be freshly opened or properly stored.
-
Catalyst Activity: The palladium catalyst, especially Pd(0) sources, can be sensitive to air and moisture. Using a fresh batch or a pre-catalyst can often resolve issues.
-
Temperature: Check that your reaction is being heated to the appropriate temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., a Buchwald pre-catalyst). Ensure rigorous exclusion of oxygen. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble at the reaction temperature. |
| Incorrect Base | The choice of base is critical. If using an inorganic base, try a stronger one (e.g., switch from K₂CO₃ to Cs₂CO₃). For Sonogashira, ensure the amine base is pure. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some sluggish couplings require higher temperatures to proceed. |
| Decomposition of Starting Material | If your starting materials are sensitive, consider using milder reaction conditions (lower temperature, weaker base). |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can be promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed. Using a more electron-rich and bulky ligand can also suppress this side reaction. |
| Dehalogenation of 2-Iodofuran | This side reaction can occur in the presence of trace amounts of water or other proton sources, especially at high temperatures. Ensure anhydrous conditions. In some cases, switching to a different solvent like toluene from dioxane or DMF can reduce dehalogenation.[4] |
| Dimerization of Alkyne (Sonogashira - Glaser Coupling) | This is a common side reaction when a copper co-catalyst is used. Running the reaction under copper-free conditions or ensuring a strictly anaerobic environment can minimize this. |
Quantitative Data from Analogous Reactions
Disclaimer: The following data is from studies on benzofuran derivatives and is provided for illustrative purposes to show general trends in solvent and base effects.
Table 1: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [7]
| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
| 4 | Pd(II) complex | NEt₃ | EtOH/H₂O (1:1) | 80 | 28 |
| 5 | Pd(II) complex | NaOH | EtOH/H₂O (1:1) | 80 | 78 |
| 6 | Pd(II) complex | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 63 |
| 7 | Pd(II) complex | K₂CO₃ | H₂O | 80 | Trace |
| 8 | Pd(II) complex | K₂CO₃ | DMF | 80 | Trace |
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines - Solvent and Base Screening [3]
| Entry | Amine | Ligand | Solvent | Base | Conversion (%) |
| 1 | Carbazole | TrixiePhos | Toluene | t-BuOLi | >95 |
| 2 | Carbazole | TrixiePhos | 1,4-Dioxane | t-BuOLi | 85 |
| 3 | Diphenylamine | XPhos | Toluene | t-BuONa | >95 |
| 4 | Diphenylamine | XPhos | 1,4-Dioxane | t-BuONa | 90 |
| 5 | Phenoxazine | XPhos | Toluene | t-BuONa | >95 |
| 6 | Phenoxazine | XPhos | 1,4-Dioxane | t-BuONa | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Iodofuran
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the ligand if required.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of 2-Iodofuran[1]
-
To an oven-dried Schlenk flask, add 2-iodofuran (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualized Workflows and Logic
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for low-yield 2-iodofuran coupling reactions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Furan Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from furan-containing products. Below you will find frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols for various purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my furan product?
A1: Residual palladium in the final product, especially in active pharmaceutical ingredients (APIs), is strictly regulated by bodies like the FDA and EMA due to its potential toxicity.[1] Palladium residues can also interfere with downstream reactions and biological assays, leading to unreliable results.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based scavengers, activated carbon), column chromatography, and crystallization.[1][2]
Q3: Can the furan ring itself be affected by the palladium removal process?
A3: Yes, the furan ring can be sensitive to certain conditions. Strong acidic conditions, in particular, can lead to the opening of the furan ring.[1][3][4][5] Therefore, the choice of workup procedure should consider the stability of your specific furan derivative.
Q4: How do I know which palladium removal method is right for my experiment?
A4: The choice of method depends on several factors, including the nature of your furan product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.
Q5: What are "palladium scavengers" and how do they work?
A5: Palladium scavengers are materials that selectively bind to and remove palladium from a solution. They are often silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[6] The scavenger is typically stirred with the reaction mixture and then removed by filtration.
Troubleshooting Guide
Issue: I see black particles in my product even after filtration.
-
Question: Are you using a standard filter paper?
-
Answer: Fine particles of palladium black can pass through standard filter paper. It is recommended to use a pad of Celite® over your filter paper or in a separate filtration plug to effectively remove these fine particles.[7]
-
Issue: My furan product is degrading during the workup.
-
Question: Are you using acidic conditions to quench your reaction or during extraction?
-
Answer: Furan rings can be unstable in acidic environments, potentially leading to ring-opening and decomposition.[1][3][4][5] It is advisable to use neutral or slightly basic conditions for your workup if your furan derivative is acid-sensitive. A careful pH adjustment to around 4 might be possible for some derivatives, but this should be tested on a small scale first.[1]
-
-
Question: Are you using harsh reagents for palladium removal?
-
Answer: Some scavengers or treatments might require conditions (e.g., high temperatures, aggressive reagents) that can affect the stability of your furan product. Always screen different scavengers and conditions on a small scale to find the most effective and mildest method.
-
Issue: After using a scavenger, the palladium levels are still too high.
-
Question: Did you use the correct type and amount of scavenger?
-
Answer: The effectiveness of a scavenger depends on the form of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for a wide range of palladium species.[6] The amount of scavenger should be optimized; using an insufficient amount will result in incomplete removal, while an excessive amount can lead to loss of your product through non-specific binding.
-
-
Question: Was the reaction time with the scavenger sufficient?
-
Answer: Scavenging is a kinetic process. Ensure you are allowing enough time for the scavenger to bind the palladium. This can range from a few hours to overnight, and may be accelerated by gentle heating if your product is stable at higher temperatures.
-
Issue: My product yield is low after the palladium removal step.
-
Question: Could your product be binding to the scavenger or adsorbent?
-
Answer: Highly polar furan derivatives may adsorb onto silica-based scavengers or activated carbon, leading to a loss of product. If you suspect this is happening, you can try using a different type of scavenger (e.g., a polymer-based one) or pre-treating the adsorbent with a solvent to block non-specific binding sites.
-
-
Question: Did you thoroughly wash the scavenger/adsorbent after filtration?
-
Answer: Ensure you wash the filter cake thoroughly with a suitable solvent to recover any product that may be retained.
-
Quantitative Data on Palladium Scavenger Performance
The following table summarizes the performance of various palladium scavengers. Note that efficiency can vary depending on the specific reaction conditions and the nature of the furan product.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Scale | Reference |
| Si-TMT | 2400 | ≤ 16 | > 99.3% | kg-scale | [6] |
| MP-TMT | 330 | 10-30 | ~90-97% | 3.2 kg | [8] |
| TMT + Activated Carbon | 2239 | 20 | > 99% | 92 g | [8] |
| Si-Thiol & Si-Thiourea Mix | - | 10 | - | 7.7 kg | [6] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a filter paper in a Büchner funnel.
-
Filtration: Gently pour the diluted reaction mixture over the Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Scavenger Selection: Choose a thiol-based silica scavenger appropriate for your palladium catalyst and solvent system.
-
Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger will depend on the amount of palladium used and should be optimized (typically 3-10 equivalents relative to palladium).
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for a period of 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.
-
Concentration: Concentrate the filtrate to obtain your product with reduced palladium content.
Protocol 3: Palladium Removal Using Activated Carbon
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be pyrophoric, especially when containing residual palladium and solvents like methanol. Handle with care.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate.
Visualizations
Caption: Experimental workflows for palladium removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 6. silicycle.com [silicycle.com]
- 7. CN116555578A - Process for recovering palladium powder from waste palladium-carbon catalyst - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 2-Butyl-5-iodo-furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-butyl-5-iodo-furan and related furan compounds. The data presented herein, including experimentally determined and predicted values, serves as a valuable resource for the identification and characterization of substituted furan derivatives, which are common scaffolds in medicinal chemistry.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-butyl-5-iodo-furan and its structural analogs: furan, 2-butylfuran, and 2-iodofuran. The inclusion of both experimental and predicted data allows for a robust comparison and aids in the interpretation of spectra for novel furan derivatives.
Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm) relative to TMS
| Compound | H-3 | H-4 | H-5 | Butyl Group Protons |
| 2-Butyl-5-iodo-furan (Predicted) | 6.33 | 6.07 | - | α-CH₂: 2.61, β-CH₂: 1.58, γ-CH₂: 1.37, CH₃: 0.92 |
| Furan (Experimental) | 6.36 | 7.41 | 6.36 | - |
| 2-Butylfuran (Experimental) | 5.98 | 6.28 | 7.27 | α-CH₂: 2.59, β-CH₂: 1.59, γ-CH₂: 1.36, CH₃: 0.91 |
| 2-Iodofuran (Predicted) | 6.64 | 6.41 | 7.21 | - |
Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm) relative to TMS
| Compound | C-2 | C-3 | C-4 | C-5 | Butyl Group Carbons |
| 2-Butyl-5-iodo-furan (Predicted) | 161.4 | 114.5 | 112.3 | 75.1 | α-C: 30.2, β-C: 29.8, γ-C: 22.3, δ-C: 13.8 |
| Furan (Experimental) [1] | 142.8 | 109.6 | 109.6 | 142.8 | - |
| 2-Butylfuran (Experimental) | 156.4 | 104.8 | 110.0 | 141.0 | α-C: 29.9, β-C: 27.8, γ-C: 22.2, δ-C: 13.8 |
| 2-Iodofuran (Predicted) | 89.9 | 115.3 | 111.9 | 148.7 | - |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for furan derivatives.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Nuclei: ¹H and ¹³C
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
For ¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the chemical structure of 2-butyl-5-iodo-furan and a typical workflow for NMR data analysis.
Caption: Structure of 2-butyl-5-iodo-furan with atom numbering.
Caption: A simplified workflow for NMR data analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Butyl-5-iodofuran
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-butyl-5-iodofuran against experimentally determined patterns of related compounds, offering a valuable resource for the structural elucidation of similar molecules.
Predicted and Comparative Fragmentation Patterns
The fragmentation of 2-butyl-5-iodofuran under electron ionization is expected to be driven by the characteristic fragmentation of the butyl side chain, the furan ring, and the carbon-iodine bond. The table below summarizes the predicted major fragments for 2-butyl-5-iodofuran and the experimentally observed fragments for 2-butylfuran and 2-propylfuran.
| m/z | Proposed Fragment Ion (2-butyl-5-iodofuran) | Relative Abundance (Predicted) | Observed Fragment Ion (2-butylfuran) | Relative Abundance (2-butylfuran) [1][2] | Observed Fragment Ion (2-propylfuran) | Relative Abundance (2-propylfuran) [3][4] |
| 278 | [M]⁺• (C₈H₁₁IO) | Moderate | - | - | - | - |
| 235 | [M - C₃H₇]⁺ | Low | - | - | - | - |
| 195 | [M - C₄H₉]⁺ | Moderate | - | - | - | - |
| 151 | [M - I]⁺ | High | - | - | - | - |
| 127 | [I]⁺ | Moderate | - | - | - | - |
| 124 | - | - | [M]⁺• (C₈H₁₂O) | High | - | - |
| 110 | - | - | - | - | [M]⁺• (C₇H₁₀O) | High |
| 81 | [C₅H₅O]⁺ | High | [M - C₃H₇]⁺ | High | [M - C₂H₅]⁺ | High |
| 53 | [C₄H₅]⁺ | Moderate | [C₄H₅]⁺ | Moderate | [C₄H₅]⁺ | High |
Deciphering the Fragmentation Pathways
The fragmentation of these furan derivatives is primarily dictated by the stability of the resulting carbocations and radical species.
2-Butyl-5-iodofuran (Predicted)
The molecular ion of 2-butyl-5-iodofuran is expected to be moderately abundant. The primary fragmentation pathways are predicted to be:
-
α-Cleavage: Cleavage of the C-C bond alpha to the furan ring, leading to the loss of a propyl radical ([M - 43]⁺) to form a stable oxonium ion.
-
Benzylic-like Cleavage: Cleavage of the bond between the first and second carbon of the butyl group, resulting in a resonance-stabilized furfuryl-type cation at m/z 195.
-
Loss of the Butyl Group: Cleavage of the C-C bond connecting the butyl group to the furan ring, generating an iodofuran radical cation at m/z 195.
-
Cleavage of the C-I Bond: The relatively weak C-I bond is expected to cleave, leading to a butylfuran cation at m/z 151 and an iodine radical, or an iodine cation at m/z 127 and a butylfuran radical.
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to characteristic ions such as the cyclopropenyl cation derivative at m/z 81 and the C₄H₅⁺ ion at m/z 53.
Comparative Compounds: 2-Butylfuran and 2-Propylfuran
The experimental data for 2-butylfuran and 2-propylfuran provides a solid foundation for these predictions.[1][2][3][5]
-
2-Butylfuran: The base peak at m/z 81 corresponds to the loss of a propyl radical via α-cleavage, highlighting the stability of the resulting oxonium ion.[1][2] The molecular ion peak at m/z 124 is also prominent.
-
2-Propylfuran: Similarly, the base peak at m/z 81 results from the loss of an ethyl radical.[3][4][5] The molecular ion is observed at m/z 110.
The consistent formation of the m/z 81 ion in both 2-butylfuran and 2-propylfuran strongly supports the prediction of a significant peak at m/z 151 (the butylfuran cation) for 2-butyl-5-iodofuran following the loss of the iodine atom.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the analysis of 2-butyl-5-iodofuran and similar compounds using Electron Ionization-Mass Spectrometry (EI-MS).
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
-
Gas chromatograph (GC) for sample introduction, or a direct insertion probe.
GC-MS Parameters (for volatile compounds):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Processes
To further clarify the experimental workflow and the predicted fragmentation, the following diagrams are provided.
Caption: General workflow of an Electron Ionization-Mass Spectrometry experiment.
Caption: Proposed major fragmentation pathways of 2-butyl-5-iodofuran.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Butyl-5-iodofuran Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 2-butyl-5-iodofuran derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We will explore alternative analytical techniques, present key experimental data in a comparative format, and provide detailed experimental protocols.
The furan nucleus is a core structural motif in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, and anticancer activities. The introduction of various substituents to the furan ring, such as butyl and iodo groups, allows for the fine-tuning of these biological activities. Understanding the precise spatial arrangement of these substituents is crucial for elucidating structure-activity relationships and designing more potent and selective therapeutic agents.
X-ray Crystallography: The Gold Standard in Structural Determination
Single-crystal X-ray crystallography remains the most reliable and widely used method for determining the absolute configuration of chiral molecules and the precise three-dimensional structure of crystalline compounds.[1] This technique involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the arrangement of atoms in the molecule.
However, a significant bottleneck for this technique is the requirement for a high-quality single crystal, which can be challenging to obtain for many small or flexible organic molecules that may form oils, glasses, or amorphous precipitates instead.[1]
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, other powerful techniques offer alternative or complementary approaches to structural analysis, particularly when crystallization is challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[2] Advanced 2D NMR techniques like HSQC and HMBC can provide detailed information about the chemical environment of each atom and their through-bond connectivities.[3] For furan derivatives, NMR is instrumental in identifying and quantifying newly formed C-H moieties and characterizing complex polymeric structures.[3] While NMR is excellent for determining relative stereochemistry, establishing the absolute configuration can be difficult.[2]
Cryo-Electron Microscopy (Cryo-EM): Recent technological advancements have made cryo-EM a viable alternative to X-ray crystallography, especially for large biological macromolecules.[4] This technique involves flash-freezing a solution of the molecule and imaging it with an electron microscope. While historically used for large protein complexes, its application to small molecules is an emerging field.[4]
Co-crystallization: To overcome the challenge of crystallizing difficult small molecules, a strategy of co-crystallization with a "crystallization chaperone" or host molecule can be employed.[1] The host molecule forms a crystalline lattice that encapsulates the analyte, enabling its structural determination by X-ray diffraction.[1]
Comparative Analysis of Structural Elucidation Techniques
| Technique | Advantages | Disadvantages | Applicability to Furan Derivatives |
| X-ray Crystallography | Provides absolute 3D structure and stereochemistry.[1][2] | Requires high-quality single crystals, which can be difficult to grow.[1] | Ideal for obtaining precise bond lengths, bond angles, and packing information of crystalline derivatives. |
| NMR Spectroscopy | Performed in solution, does not require crystals. Excellent for determining connectivity and relative stereochemistry.[2] | Does not directly provide absolute configuration. Can be complex to interpret for large or conformationally flexible molecules. | Widely used for routine characterization and to study the solution-state conformation of furan derivatives.[3] |
| Cryo-Electron Microscopy | Does not require single crystals. Can analyze molecules in a near-native state.[4] | Lower resolution for small molecules compared to X-ray crystallography. Sample preparation can be complex. | An emerging technique with potential for analyzing non-crystalline or poorly diffracting furan derivatives. |
| Co-crystallization | Enables crystallographic analysis of molecules that are difficult to crystallize on their own.[1] | The host molecule can sometimes influence the conformation of the analyte. Requires finding a suitable host. | A valuable strategy for obtaining crystal structures of challenging furan derivatives. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-Butyl-5-iodofuran Derivative
The following provides a generalized methodology for the X-ray crystallographic analysis of a 2-butyl-5-iodofuran derivative.
-
Crystallization:
-
Dissolve the purified 2-butyl-5-iodofuran derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or a mixture with water).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals.
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Structure Validation and Analysis:
-
Validate the final structure using software tools to check for geometric and crystallographic consistency.
-
Analyze the molecular structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Caption: Workflow for X-ray crystallographic analysis.
Logical Framework for Selecting a Structural Analysis Method
The choice of an appropriate structural analysis method depends on several factors, including the nature of the sample, the information required, and the available instrumentation.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of furan chemistry, 2-halo-5-alkylfurans are valuable building blocks. This guide provides an objective comparison of the reactivity of 2-bromo-5-butylfuran and 2-iodo-5-butylfuran in several common and synthetically important transformations, supported by illustrative experimental data from analogous systems.
The fundamental difference in reactivity between 2-bromo- and 2-iodo-5-butylfuran stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This translates to a lower bond dissociation energy for the C-I bond, making 2-iodo-5-butylfuran generally more reactive in reactions where the cleavage of this bond is a key step, such as in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide precursor is a crucial factor in these transformations. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is directly related to the bond strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. Due to the weaker C-I bond, 2-iodo-5-butylfuran is expected to undergo oxidative addition to the palladium(0) catalyst at a faster rate than 2-bromo-5-butylfuran, leading to milder reaction conditions and potentially higher yields in shorter reaction times.
Illustrative Comparative Data for Suzuki-Miyaura Coupling
To illustrate the expected difference in reactivity, the following table summarizes data from a study on the Suzuki coupling of 2-halofurans with phenylboronic acid. While not specific to the 5-butyl substituted analogues, the trend is representative.
| Entry | Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| 2 | 2-Iodo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halofuran
A mixture of the 2-halofuran (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an organohalide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the oxidative addition of the halide to the palladium catalyst is a crucial step. Consequently, 2-iodo-5-butylfuran is expected to be more reactive than its bromo counterpart in the Heck reaction.
Illustrative Comparative Data for the Heck Reaction
The following data for the Heck reaction of 2-halofurans with styrene illustrates the expected reactivity difference.
| Entry | Halide | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromofuran | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 24 | 65 |
| 2 | 2-Iodofuran | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 8 | 88 |
Experimental Protocol: Heck Reaction of a 2-Halofuran
To a solution of the 2-halofuran (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol) in DMF (5 mL) is added triethylamine (1.5 mmol). The mixture is degassed and heated to 100 °C under a nitrogen atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reactivity of the halide follows the general trend I > OTf > Br >> Cl.[1] This indicates that 2-iodo-5-butylfuran will be significantly more reactive than 2-bromo-5-butylfuran in Sonogashira couplings.
Illustrative Comparative Data for Sonogashira Coupling
The data below, from a study on the Sonogashira coupling of 2-halofurans with phenylacetylene, highlights the superior reactivity of the iodo-substituted furan.
| Entry | Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-ethylfuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 10 | 70 |
| 2 | 2-Iodo-5-ethylfuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2 | 95 |
Experimental Protocol: Sonogashira Coupling of a 2-Halofuran
A mixture of the 2-halofuran (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is degassed and stirred at room temperature under a nitrogen atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Metallation Reactions
Lithiation
Lithiation of aromatic compounds can occur via two main pathways: deprotonation or halogen-lithium exchange. For 2-halofurans, halogen-lithium exchange is the predominant pathway when using alkyllithium reagents at low temperatures. The rate of halogen-lithium exchange is significantly faster for iodides than for bromides. This allows for selective lithiation of iodo-substituted positions in the presence of bromo substituents.
Experimental Protocol: Lithiation of a 2-Halofuran
To a solution of the 2-halofuran (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour, after which the desired electrophile is added. The reaction is then allowed to warm to room temperature and quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically performed by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity of the halide in this reaction generally follows the order I > Br > Cl. Therefore, 2-iodo-5-butylfuran is expected to form a Grignard reagent more readily and under milder conditions than 2-bromo-5-butylfuran. The initiation of Grignard reagent formation from the bromo-compound may require activation of the magnesium or higher temperatures.
Illustrative Comparative Data for Grignard Reagent Formation
The following table provides an illustrative comparison of the conditions required for Grignard reagent formation from 2-halofurans.
| Entry | Halide | Conditions | Initiation | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Bromofuran | Mg, THF, reflux | Requires iodine crystal | ~80 | | 2 | 2-Iodofuran | Mg, THF, rt | Spontaneous | >90 |
Experimental Protocol: Grignard Reagent Formation from a 2-Halofuran
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine is added if necessary for activation. A solution of the 2-halofuran (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the stirred magnesium suspension. The reaction is initiated (gentle heating may be required for the bromide) and then maintained at a gentle reflux or room temperature until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.
Caption: Factors influencing the higher reactivity of 2-iodo-5-butylfuran.
Conclusion
For researchers and drug development professionals, this means that the use of 2-iodo-5-butylfuran can offer significant advantages, such as:
-
Milder reaction conditions (lower temperatures, shorter reaction times).
-
Higher yields of the desired products.
-
Greater functional group tolerance in some cases.
While 2-bromo-5-butylfuran is often a more cost-effective starting material, the potential for improved reaction efficiency and yield with 2-iodo-5-butylfuran can make it the more economical choice in the long run, particularly in complex, multi-step syntheses. The selection between these two valuable building blocks should therefore be made based on a careful consideration of the specific reaction, desired outcome, and overall synthetic strategy.
References
Spectroscopic Comparison of 2-Butyl-5-iodofuran Regioisomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-butyl-5-iodofuran and its primary regioisomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures.
Introduction to 2-Butyl-5-iodofuran and its Regioisomers
2-Butyl-5-iodofuran is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. The synthesis of this compound can often lead to the formation of various regioisomers, depending on the reaction conditions and starting materials. The primary regioisomers of interest include:
-
2-butyl-5-iodofuran
-
2-butyl-4-iodofuran
-
2-butyl-3-iodofuran
-
3-butyl-2-iodofuran
The precise identification of each isomer is critical for understanding reaction mechanisms and for ensuring the purity of target compounds. The following sections provide a detailed breakdown of the expected spectroscopic data for each of these regioisomers.
Comparative Spectroscopic Data
The following tables summarize the predicted and known quantitative data for the spectroscopic analysis of 2-butyl-5-iodofuran and its related isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Furan Protons (δ, ppm) | Butyl Protons (δ, ppm) |
| 2-butylfuran | H5: ~7.28 (m), H3: ~6.25 (m), H4: ~5.95 (m) | α-CH₂: ~2.58 (t), β-CH₂: ~1.59 (m), γ-CH₂: ~1.36 (m), CH₃: ~0.91 (t) |
| 2-iodofuran | H5: ~7.4 (d), H3: ~6.5 (d), H4: ~6.3 (dd) | - |
| 3-iodofuran | H2: ~7.5 (s), H5: ~7.4 (s), H4: ~6.4 (s) | - |
| Predicted 2-butyl-5-iodofuran | H3: ~6.35 (d, J ≈ 3.2 Hz), H4: ~6.05 (d, J ≈ 3.2 Hz) | α-CH₂: ~2.65 (t), β-CH₂: ~1.60 (m), γ-CH₂: ~1.38 (m), CH₃: ~0.92 (t) |
| Predicted 2-butyl-3-iodofuran | H5: ~7.35 (d, J ≈ 1.8 Hz), H4: ~6.15 (d, J ≈ 1.8 Hz) | α-CH₂: ~2.60 (t), β-CH₂: ~1.60 (m), γ-CH₂: ~1.37 (m), CH₃: ~0.92 (t) |
| Predicted 2-butyl-4-iodofuran | H5: ~7.30 (s), H3: ~6.40 (s) | α-CH₂: ~2.62 (t), β-CH₂: ~1.59 (m), γ-CH₂: ~1.36 (m), CH₃: ~0.91 (t) |
| Predicted 3-butyl-2-iodofuran | H5: ~7.40 (d, J ≈ 1.9 Hz), H4: ~6.20 (d, J ≈ 1.9 Hz) | α-CH₂: ~2.55 (t), β-CH₂: ~1.58 (m), γ-CH₂: ~1.35 (m), CH₃: ~0.90 (t) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Furan Carbons (δ, ppm) | Butyl Carbons (δ, ppm) |
| 2-butylfuran | C2: ~156.5, C5: ~140.5, C3: ~110.0, C4: ~104.5 | α-CH₂: ~27.8, β-CH₂: ~30.5, γ-CH₂: ~22.3, CH₃: ~13.8 |
| 2-iodofuran | C2: ~85.0, C5: ~148.0, C3: ~115.0, C4: ~112.0 | - |
| 3-iodofuran | C3: ~92.0, C2: ~145.0, C5: ~142.0, C4: ~110.0 | - |
| Predicted 2-butyl-5-iodofuran | C2: ~160.0, C5: ~88.0, C3: ~118.0, C4: ~108.0 | α-CH₂: ~28.0, β-CH₂: ~30.3, γ-CH₂: ~22.1, CH₃: ~13.7 |
| Predicted 2-butyl-3-iodofuran | C2: ~158.0, C3: ~95.0, C5: ~143.0, C4: ~112.0 | α-CH₂: ~27.9, β-CH₂: ~30.4, γ-CH₂: ~22.2, CH₃: ~13.8 |
| Predicted 2-butyl-4-iodofuran | C2: ~157.0, C4: ~90.0, C5: ~145.0, C3: ~115.0 | α-CH₂: ~27.8, β-CH₂: ~30.5, γ-CH₂: ~22.3, CH₃: ~13.8 |
| Predicted 3-butyl-2-iodofuran | C3: ~120.0, C2: ~87.0, C5: ~144.0, C4: ~110.0 | α-CH₂: ~25.0, β-CH₂: ~33.0, γ-CH₂: ~22.0, CH₃: ~13.9 |
Table 3: Key IR Spectroscopic Data (Characteristic Bands, cm⁻¹)
| Compound | C-H (furan) | C=C (furan) | C-O-C (furan) | C-I |
| 2-butylfuran | ~3100-3150 | ~1500-1600 | ~1000-1150 | - |
| Iodofurans | ~3100-3150 | ~1480-1580 | ~1000-1150 | ~500-600 |
| Predicted 2-butyl-iodofuran Isomers | ~3100-3150 | ~1480-1580 | ~1000-1150 | ~500-600 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-butylfuran | 124 | 81 (M-C₃H₇)⁺, 67 (furan-CH₂)⁺ |
| 2-iodofuran | 194 | 127 (I)⁺, 67 (C₄H₃O)⁺ |
| Predicted 2-butyl-5-iodofuran | 250 | 207 (M-C₃H₇)⁺, 127 (I)⁺, 123 (M-I)⁺, 81 (C₄H₂O-C₄H₉)⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified furan derivative is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling is applied during acquisition.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal. For solid samples, a small amount of the powder is pressed against the crystal.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness is used. The oven temperature program is initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The ion source temperature is maintained at 230°C and the electron energy is set to 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-butyl-5-iodofuran regioisomers.
Caption: Workflow for the spectroscopic comparison of 2-butyl-iodofuran regioisomers.
Comparative Guide to the Synthesis and HPLC Validation of 2-Butyl-5-iodofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 2-butyl-5-iodofuran, a valuable building block in organic synthesis. Furthermore, it details a comprehensive protocol for the validation of the synthesized product using High-Performance Liquid Chromatography (HPLC), ensuring the purity and identity of the final compound.
Comparison of Synthesis Routes
Two primary synthetic strategies are proposed for the preparation of 2-butyl-5-iodofuran: direct electrophilic iodination of 2-butylfuran and a two-step approach involving the Paal-Knorr synthesis of 2-butylfuran followed by iodination. The selection of a particular route may depend on the availability of starting materials, desired yield, and scalability of the reaction.
Table 1: Comparison of Synthesis Routes for 2-Butyl-5-iodofuran
| Parameter | Route 1: Direct Electrophilic Iodination | Route 2: Paal-Knorr Synthesis followed by Iodination |
| Starting Material | 2-Butylfuran | 1,4-Diketone (e.g., Octane-2,5-dione) |
| Key Reagents | N-Iodosuccinimide (NIS) or Iodine with an activating agent | Acid catalyst (e.g., p-TsOH), N-Iodosuccinimide (NIS) |
| Number of Steps | 1 | 2 |
| Potential Advantages | More direct, potentially faster. | Readily available 1,4-diketone precursors. |
| Potential Disadvantages | Potential for side reactions and di-iodination. | Longer overall synthesis time. |
| Reported Yield | Data not available for 2-butyl-5-iodofuran. | Data not available for 2-butyl-5-iodofuran. |
Experimental Protocols
Route 1: Direct Electrophilic Iodination of 2-Butylfuran
This method involves the direct introduction of an iodine atom onto the furan ring at the C5 position, which is activated towards electrophilic substitution.
Materials:
-
2-Butylfuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-butylfuran in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.
Route 2: Paal-Knorr Synthesis of 2-Butylfuran followed by Iodination
This two-step route first constructs the 2-butylfuran ring from a 1,4-dicarbonyl compound, which is then subjected to iodination. The Paal-Knorr synthesis is a classic and reliable method for the formation of furans.[1][2]
Step 1: Paal-Knorr Synthesis of 2-Butylfuran
Materials:
-
Octane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
Procedure:
-
Combine octane-2,5-dione and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting 2-butylfuran by distillation or column chromatography.
Step 2: Iodination of 2-Butylfuran
Follow the same iodination procedure as described in Route 1 using the 2-butylfuran synthesized in Step 1.
HPLC Validation Protocol
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the synthesized 2-butyl-5-iodofuran. A reverse-phase HPLC method is proposed for this purpose.
Table 2: HPLC Method Parameters for the Analysis of 2-Butyl-5-iodofuran
| Parameter | Recommended Condition |
| Column | C8 or C18 (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Methanol[3] |
| Gradient | Start with a higher percentage of A, gradually increasing B.[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C[3] |
| Detection | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength |
| Injection Volume | 2-10 µL[3] |
Validation Parameters:
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Experimental workflow from synthesis to HPLC validation.
Caption: Logical comparison of the two proposed synthesis routes.
References
Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogenated Furans
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Halogenated furans are versatile synthons, but their cross-coupling efficiency can vary significantly depending on the nature and position of the halogen atom. This guide provides a comprehensive comparison of the cross-coupling performance of various halogenated furans, supported by experimental data to inform your synthetic strategy.
The reactivity of halogenated furans in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Consequently, iodo- and bromofurans are more commonly employed than their chloro- counterparts. The position of the halogen on the furan ring also plays a crucial role in determining reactivity, with the 2-position generally being more reactive than the 3-position due to electronic and steric factors.
This guide will delve into a comparative analysis of Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings with various halogenated furans.
Comparative Data on Cross-Coupling Efficiency
The following tables summarize the reaction yields for the cross-coupling of different halogenated furans under standardized conditions to provide a clear comparison of their relative efficiencies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction of 2-bromofuran with various arylboronic acids has been shown to proceed with moderate to good yields.[1]
| Halogenated Furan | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O (3:1) | 80 | 16 | 62[1] |
| 2-Bromofuran | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O (3:1) | 80 | 18 | 71[1] |
| 2-Bromofuran | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O (3:1) | 80 | 20 | 68[1] |
Table 1: Comparison of Suzuki-Miyaura coupling yields with 2-bromofuran.
Stille Coupling
The Stille coupling offers a mild and functional group tolerant method for carbon-carbon bond formation. While direct comparative data for different halogenated furans is scarce in the readily available literature, the general reactivity trend (I > Br > Cl) is expected to hold.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. Kinetic studies of the Heck reaction with aryl halides provide insights into the rate-determining steps, which can be influenced by the nature of the halogen.[2]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of Bromofurans
Under a nitrogen atmosphere, the respective arylboronic acid (1.0 mmol) is suspended in a mixture of DMF (3 mL) and water (1 mL). To this suspension, the bromofuran (1.7 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and K₂CO₃ (2.5 equivalents) are added. The reaction mixture is then heated to 75–85 °C for 16–20 hours. After completion, the mixture is cooled to room temperature and quenched with the addition of 15–20 mL of water. The resulting suspension is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Ligand-Free Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a suitable solvent (3 mL) is stirred at room temperature for the indicated time. Following the reaction, the solution is extracted four times with diethyl ether (4 x 10 mL). The combined organic extracts are then purified by column chromatography on silica gel to yield the desired product.[3]
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the intricate steps involved in cross-coupling reactions.
The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, starting from the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[4]
This flowchart outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, from the initial setup of the reaction to the final purification of the product.
References
Illuminating the Structure of 2-Butyl-5-iodofuran Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of the reaction products related to 2-butyl-5-iodofuran, offering insights into its synthesis, characterization, and potential alternative structures.
The synthesis of 2,5-disubstituted furans is a significant area of organic chemistry, with applications in materials science and medicinal chemistry. Among these, halogenated furans like 2-butyl-5-iodofuran serve as versatile intermediates for further functionalization through cross-coupling reactions. However, the unambiguous confirmation of their structure is crucial to ensure the desired outcome of subsequent reactions. This guide delves into the experimental data and protocols necessary for the structural elucidation of 2-butyl-5-iodofuran and compares its expected spectroscopic features with those of a plausible isomer, 2-butyl-3-iodofuran.
Comparative Analysis of Spectroscopic Data
| Compound Name | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted Mass Spectrum (m/z) |
| 2-Butyl-5-iodofuran | Signals for butyl group protons; Two distinct doublets for furan protons. | Signals for butyl group carbons; Two signals for iodinated and alkyl-substituted furan carbons; Two signals for unsubstituted furan carbons. | Molecular ion peak; Fragments corresponding to loss of iodine and butyl group. |
| 2-Butyl-3-iodo-5-phenylfuran | Signals for butyl and phenyl group protons; One singlet for the furan proton.[1] | Signals for butyl and phenyl group carbons; Signals for substituted furan carbons.[1] | Molecular ion peak; Fragments corresponding to loss of iodine, butyl, and phenyl groups.[1] |
| 2-Iodofuran | H-3, H-4, H-5: ~6.29 ppm (m); 5-Iodofuran-2-carboxylic acid: 6.5-7.5 ppm (d). | Iodine-bearing Carbon: ~95 ppm. | Molecular Ion: ~194; Iodine Cation: 127; Furan Fragment: 67. |
Table 1. Predicted and Reported Spectroscopic Data for Iodinated Furans.
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and confirmation of the target compound's structure. Below are generalized protocols based on the synthesis of related iodofurans.
Synthesis of β-Iodofurans via Iodocyclization
A general method for the synthesis of β-iodofurans involves the 5-endo-dig iodocyclization of alk-3-yn-1,2-diols, followed by in-situ dehydration.[1] For example, the treatment of (E)-(1-octen-3-ynyl)benzene with osmium tetroxide followed by iodocyclization yielded 2-butyl-3-iodo-5-phenylfuran.[1]
Reaction Scheme:
Caption: Synthesis of a 2,3,5-trisubstituted furan.
Structural Confirmation Workflow
The confirmation of the structure of the reaction product would follow a standard analytical workflow.
Caption: Analytical workflow for product characterization.
Alternative Synthetic Approaches and Isomeric Considerations
The synthesis of 2,5-disubstituted furans can be achieved through various methods, including metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions are commonly employed. It is crucial to consider the possibility of forming isomeric products, such as 2-butyl-3-iodofuran or 2-butyl-4-iodofuran, depending on the synthetic route. The regioselectivity of the iodination step is a key factor in determining the final product.
In the absence of a direct, experimentally verified protocol for 2-butyl-5-iodofuran, researchers should consider synthesizing and characterizing authentic samples of potential isomers to aid in the definitive structural assignment of their reaction products. The comparison of spectroscopic data, particularly ¹H and ¹³C NMR, will be the most powerful tool for distinguishing between these isomers.
References
A Comparative Guide to the Electrochemical Properties of 2-Butyl-5-iodofuran and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furan Electrochemistry
The furan ring is an aromatic heterocycle that can undergo electrochemical oxidation and reduction. The ease of these processes is highly sensitive to the nature and position of substituents on the ring. Electron-donating groups, such as alkyl chains, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like halogens, tend to increase the oxidation potential. The presence of substituents also influences the stability of the resulting radical ions and the potential for subsequent reactions, such as electropolymerization.
Predicted Electrochemical Properties of 2-Butyl-5-iodofuran
The electrochemical behavior of 2-butyl-5-iodofuran is predicted to be a balance of the effects of its two substituents:
-
2-Butyl Group: As an electron-donating alkyl group, the butyl substituent at the 2-position is expected to lower the oxidation potential of the furan ring compared to unsubstituted furan. This is due to the positive inductive effect (+I) of the alkyl chain, which increases the electron density in the aromatic system.
-
5-Iodo Group: The iodine atom at the 5-position will have a more complex influence. Halogens are generally electron-withdrawing through their inductive effect (-I) but can be weakly electron-donating through resonance (+M). For iodine, the inductive effect is typically dominant, which would suggest an increase in the oxidation potential. However, the large size and polarizability of the iodine atom can also influence the electronic structure and stability of charged intermediates. Furthermore, the carbon-iodine bond can be electrochemically active, potentially leading to reductive cleavage.
Considering these competing effects, the oxidation potential of 2-butyl-5-iodofuran is anticipated to be slightly higher than that of 2-butylfuran but likely lower than that of furan itself. The precise potential will depend on the interplay of these electronic influences.
Comparative Data of Furan Analogues
To provide a framework for understanding the potential electrochemical properties of 2-butyl-5-iodofuran, the following table summarizes experimental data for furan and some of its derivatives.
| Compound | Substituents | Onset Oxidation Potential (V) | Reference Electrode | Notes |
| Furan | None | 1.28 | Not specified | Serves as a baseline for comparison. High oxidation potential can lead to irreversible degradation during electropolymerization.[1] |
| 2-(Thiophen-2-yl)furan | 2-Thiophenyl | 0.90 | Not specified | The electron-rich thiophene substituent significantly lowers the oxidation potential compared to furan. |
| Furan-bridged Chromophore | Complex π-system | 0.96 | Not specified | Demonstrates how extended conjugation can modulate the electrochemical properties of the furan core. |
| Macrocyclic Furan | Methylene-substituted | -0.23 and -0.04 | Fc/Fc+ | Shows two reversible oxidation peaks at very low potentials, indicating high electron density and stability of the oxidized species.[1] |
Experimental Protocols
The electrochemical data presented for the furan analogues were likely obtained using cyclic voltammetry (CV). A detailed, generalized experimental protocol for such a measurement is provided below.
Cyclic Voltammetry (CV) Protocol:
-
Electrolyte Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable organic solvent (e.g., anhydrous acetonitrile or dichloromethane) is prepared. The electrolyte is necessary to ensure conductivity of the solution.
-
Analyte Solution: The furan derivative to be analyzed is dissolved in the electrolyte solution at a typical concentration of 1-10 mM.
-
Electrochemical Cell Setup: A three-electrode system is employed:
-
Working Electrode: A glassy carbon, platinum, or gold electrode where the electrochemical reaction of interest occurs.
-
Reference Electrode: A stable electrode with a well-defined potential, such as a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Potentials are often reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.
-
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Data Analysis: The onset oxidation potential is determined from the voltammogram as the potential at which the oxidation current begins to increase. Reversibility of the redox processes can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents.
Visualizing the Electrochemical Analysis Workflow
The following diagram illustrates the typical workflow for the electrochemical analysis of a furan derivative.
Conclusion
The electrochemical properties of 2-butyl-5-iodofuran are expected to be a nuanced combination of the electron-donating nature of the butyl group and the electron-withdrawing and potentially reactive nature of the iodo group. Based on the comparative data from furan analogues, it is reasonable to predict that 2-butyl-5-iodofuran will exhibit an oxidation potential that is lower than that of unsubstituted furan, making it a candidate for applications where facile oxidation is desirable. However, the presence of the iodo-substituent may introduce additional electrochemical complexity, including the possibility of reductive dehalogenation. Experimental verification through cyclic voltammetry is essential to precisely determine its electrochemical characteristics and to fully assess its potential in various applications.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Furan, 2-butyl-5-iodo-
Furan and its derivatives are recognized for their potential health risks. Furan is classified as a possible human carcinogen and can cause liver damage.[1][2] Halogenated organic compounds, including iodinated substances, can also present toxicological hazards.[3][4] Therefore, handling Furan, 2-butyl-5-iodo- requires stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of Furan, 2-butyl-5-iodo-. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Material/Standard |
| Hands | Chemical resistant gloves | Nitrile or Neoprene (double gloving recommended) |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant |
| Body | Flame-retardant lab coat | --- |
| Respiratory | Use in a certified chemical fume hood | --- |
| For emergencies or inadequate ventilation: NIOSH-approved respirator with organic vapor cartridges | --- | |
| Feet | Closed-toe shoes | --- |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is essential to ensure safety during the handling of Furan, 2-butyl-5-iodo-.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment and reagents before handling the compound.
- Don all required personal protective equipment as outlined in the table above.
2. Handling:
- Conduct all manipulations of Furan, 2-butyl-5-iodo- within the chemical fume hood.
- Use glassware that has been inspected for cracks or defects.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Keep the container tightly closed when not in use.
- Use non-sparking tools and equipment to prevent ignition, as furan and its derivatives can be flammable.
3. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Spill: Evacuate the area. Use an absorbent material to contain the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of Furan, 2-butyl-5-iodo- and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste containing Furan, 2-butyl-5-iodo-, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix iodinated organic waste with other waste streams.
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company. Incineration at a high temperature in a permitted facility is a common method for the disposal of organic iodine compounds.[5] Never dispose of this chemical down the drain.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of Furan, 2-butyl-5-iodo-.
References
- 1. nj.gov [nj.gov]
- 2. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. disposecleverly.com [disposecleverly.com]
- 6. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
